molecular formula C6H8ClN3 B1427822 3-chloro-N-ethylpyrazin-2-amine CAS No. 53265-30-8

3-chloro-N-ethylpyrazin-2-amine

Cat. No.: B1427822
CAS No.: 53265-30-8
M. Wt: 157.6 g/mol
InChI Key: CSUTZUAJIFXLEW-UHFFFAOYSA-N
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Description

3-chloro-N-ethylpyrazin-2-amine is a chlorinated pyrazine derivative of significant interest in medicinal and synthetic chemistry. This compound features a secondary amine group, characterized by a single ethyl group attached to the nitrogen atom (making it a secondary or "sec"-amine) . The molecular scaffold of 3-chloropyrazine is a versatile building block for constructing more complex molecules, particularly through nucleophilic aromatic substitution reactions where the chlorine atom can be readily displaced by various nucleophiles . Researchers utilize this compound and its structural analogs as key intermediates in the development of novel pharmacologically active substances . Compounds based on the 3-chloropyrazine core have been investigated for their antimycobacterial and antibacterial properties, serving as valuable scaffolds in the search for new anti-infective agents . The mechanism of action for related compounds has been explored through molecular docking studies, suggesting potential interactions with bacterial targets such as enoyl-ACP-reductase from Mycobacterium tuberculosis . As a reagent, its primary value lies in its bifunctional nature, offering both an electrophilic site (the chlorine) and a nucleophilic site (the secondary amine) for further chemical elaboration. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-ethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUTZUAJIFXLEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8).

CAS Number: 53265-30-8 Molecular Formula: C₆H₈ClN₃ Molecular Weight: 157.60 g/mol IUPAC Name: 3-chloro-N-ethylpyrazin-2-amine[1]

Executive Summary

3-chloro-N-ethylpyrazin-2-amine acts as a pivotal "linchpin" scaffold in modern drug discovery. Its value lies in the orthogonal reactivity of its functional groups: an electrophilic chlorine at C-3 susceptible to metal-catalyzed cross-coupling or nucleophilic displacement, and a secondary amine at C-2 that serves as a directing group or nucleophile. This guide outlines the physiochemical profile, validated synthesis protocols, and downstream functionalization strategies for researchers utilizing this scaffold in kinase inhibitor and GPCR ligand design.

Part 1: Physiochemical Profile

Understanding the physical baseline of the scaffold is critical for purification and formulation. The pyrazine ring's electron-deficiency, combined with the electron-withdrawing chlorine and electron-donating amine, creates a unique push-pull system.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNotes
Appearance Pale yellow to off-white solidLow-melting point solid; may appear as an oil if impure.
LogP (Predicted) ~0.79Moderate lipophilicity; favorable for CNS penetration in derivatives.
pKa (Conjugate Acid) ~2.0 – 2.5Weakly basic. Protonation occurs preferentially at N-1 (para to the amino group) due to resonance stabilization.
H-Bond Donors 1 (NH)Critical for hinge-binding in kinase targets.
H-Bond Acceptors 3 (2 Ring N, 1 Amine N)
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor solubility in water; soluble in aqueous acid.
1H NMR Diagnostic Signals (CDCl₃)
  • Pyrazine Ring Protons: Two characteristic doublets (or broad singlets depending on resolution) in the aromatic region, typically δ 7.6 – 8.0 ppm .

  • N-Ethyl Group:

    • Methylene (-CH₂-): Quartet at δ ~3.4 ppm .

    • Methyl (-CH₃): Triplet at δ ~1.2 ppm .

  • Amine Proton (-NH): Broad singlet, exchangeable with D₂O, typically δ 5.0 – 6.5 ppm .

Part 2: Synthetic Access

The most robust route to 3-chloro-N-ethylpyrazin-2-amine utilizes Regioselective Nucleophilic Aromatic Substitution (SₙAr) starting from 2,3-dichloropyrazine.

Mechanism & Selectivity

In 2,3-dichloropyrazine, both chlorine atoms are equivalent. However, upon the addition of the first equivalent of ethylamine, the resulting aminopyrazine becomes significantly more electron-rich. This deactivates the ring toward a second substitution, ensuring high selectivity for the mono-aminated product.

Protocol: Synthesis from 2,3-Dichloropyrazine[2][3]

Reagents: 2,3-Dichloropyrazine (1.0 equiv), Ethylamine (70% aq. or 2.0 M in THF, 2.5 equiv), Triethylamine (1.5 equiv, optional if excess amine used), Ethanol (Solvent).

  • Setup: Charge a round-bottom flask with 2,3-dichloropyrazine dissolved in Ethanol (5 mL/mmol).

  • Addition: Cool the solution to 0°C. Add Ethylamine dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LCMS.

    • Note: If conversion is slow, heat to 50°C. Avoid refluxing initially to prevent bis-substitution.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate and wash with water followed by brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).

  • Yield: Typical isolated yields range from 75% to 85% .

SynthesisWorkflow Start 2,3-Dichloropyrazine Reagent Ethylamine (2.5 eq) Ethanol, 0°C to RT Start->Reagent Intermediate Transition State (Meisenheimer Complex) Reagent->Intermediate S_NAr Product 3-chloro-N-ethylpyrazin-2-amine (Major Product) Intermediate->Product -HCl Byproduct Bis-ethylamino byproduct (Trace, if overheated) Product->Byproduct Excess Amine High Temp

Figure 1: Synthetic workflow for the regioselective mono-amination of 2,3-dichloropyrazine.

Part 3: Reactivity & Functionalization

This scaffold is a "chemical chameleon," allowing divergent synthesis paths. The chlorine atom at C-3 is the primary handle for derivatization.

Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

The C-3 chlorine is activated enough for Palladium-catalyzed coupling, though less reactive than a chloropyridine.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard. XPhos Pd G2 is recommended for difficult steric cases.

  • Conditions: Aryl boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Dioxane/Water (4:1), 90°C.

  • Application: Generates biaryl systems common in kinase inhibitors (e.g., mimicking the adenine binding mode).

Buchwald-Hartwig Amination (C-N Bond Formation)

Displacing the C-3 chlorine with a second amine yields 2,3-diaminopyrazines .

  • Catalyst: Pd₂(dba)₃ with BINAP or BrettPhos.

  • Utility: Precursors for pteridines or pyrazino[2,3-b]pyrazines.

Cyclization to Imidazo[1,2-a]pyrazines

The endocyclic nitrogen (N-1) and the exocyclic amine can participate in cyclization reactions with alpha-haloketones, forming fused bicyclic systems.

ReactivityMap Core 3-chloro-N-ethylpyrazin-2-amine (CORE SCAFFOLD) Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd-Cat) --> 3-Aryl-N-ethylpyrazin-2-amine Core->Suzuki Buchwald Path B: Buchwald Amination (R-NH2, Pd-Cat) --> 2,3-Diaminopyrazine Core->Buchwald Cyclization Path C: Cyclization (Alpha-haloketone) --> Imidazo[1,2-a]pyrazine Core->Cyclization

Figure 2: Divergent reactivity profile of the 3-chloro-N-ethylpyrazin-2-amine scaffold.

Part 4: Safety & Handling

While specific toxicological data for this derivative is limited, it should be handled with the rigorous standards applied to halogenated aminopyrazines.

  • Hazards (GHS Classification):

    • H302: Harmful if swallowed.[1][2][3][4]

    • H315/H319: Causes skin and serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent slow dechlorination or oxidation.

  • Disposal: Halogenated organic waste streams.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: 3-Chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8). Retrieved from

  • Lumen Learning. (n.d.). Properties of Amines: Basicity and Nucleophilicity. Organic Chemistry II. Retrieved from

  • PubChem. (2024).[5] Compound Summary: 3-chloropyrazin-2-amine derivatives. National Library of Medicine. Retrieved from [6][5]

  • Sato, N. (1980). Studies on pyrazines.[7][8] Synthesis of chloropyrazines via N-oxides. Journal of Heterocyclic Chemistry. (General reference for chloropyrazine synthesis).

Sources

3-chloro-N-ethylpyrazin-2-amine CAS number 53265-30-8

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8) acts as a high-value "privileged scaffold" in medicinal chemistry. Its structural core—a pyrazine ring substituted with adjacent chlorine and ethylamino groups—mimics the adenine binding motif found in ATP, making it a critical building block for kinase inhibitors , GPCR ligands , and antitubercular agents .

This guide details the physicochemical profile, validated synthesis pathways, and strategic applications of this compound. It is designed to allow researchers to autonomously replicate the synthesis and leverage the molecule’s reactivity for library generation.

Chemical Profile & Structural Analysis

Property Data / Description
CAS Number 53265-30-8
IUPAC Name 3-chloro-N-ethylpyrazin-2-amine
Molecular Formula

Molecular Weight 157.60 g/mol
Physical State Low-melting solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low solubility in water
LogP ~0.79 (Predicted)
pKa ~2.5 (Pyrazine N), ~13 (Amine NH - weak acid)
Structural Logic & Reactivity

The molecule's utility stems from the electronic interplay between the substituents:

  • C-3 Chlorine: Activated for nucleophilic aromatic substitution (

    
    ) or Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the electron-deficient nature of the pyrazine ring.
    
  • C-2 Ethylamine: Acts as an electron-donating group (EDG), slightly deactivating the ring compared to the dichloro- precursor, but directing further electrophilic substitution to the C-5 position.

  • Bifunctionality: The proximity of the amine and chlorine allows for cyclization reactions to form bicyclic heterocycles like pteridines or imidazo[1,2-a]pyrazines .

Validated Synthesis Protocol

The most robust route to CAS 53265-30-8 involves the regioselective mono-amination of 2,3-dichloropyrazine . Because the starting material is symmetric, the first nucleophilic attack can occur at either chlorine atom, breaking the symmetry.

Reaction Scheme
  • Starting Material: 2,3-Dichloropyrazine[1][2]

  • Reagent: Ethylamine (70% aq. or 2M in THF)

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Base: Triethylamine (

    
    ) or excess Ethylamine
    
Step-by-Step Methodology

Note: This protocol is derived from standard halo-pyrazine


 mechanics [1, 2].
  • Setup: Charge a round-bottom flask with 2,3-dichloropyrazine (1.0 eq) and dissolve in Ethanol (5-10 volumes) .

  • Addition: Cool the solution to 0°C. Add Ethylamine (1.1 - 1.2 eq) dropwise.

    • Critical Control: Avoid large excess of amine or high temperatures initially to prevent formation of the bis-substituted byproduct (2,3-di(ethylamino)pyrazine).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of starting material. If reaction is sluggish, heat to 50°C.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (to remove amine salts).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).

Yield Expectation: 75–90%

Strategic Applications in Drug Discovery

A. Kinase Inhibitor Scaffold

The 2-amino-3-chloropyrazine motif is a bioisostere for the purine core of ATP.

  • Workflow: The C-3 chlorine is displaced by an aryl boronic acid (Suzuki coupling) to introduce a "tail" that fits into the kinase hydrophobic pocket.

  • Example: Synthesis of ERK or JAK inhibitors often utilizes this core.

B. Cyclization to Bicyclic Systems

This compound is a precursor to Imidazo[1,2-a]pyrazines , a class of drugs used in oncology (e.g., similar to Bortezomib intermediates).

C. Antitubercular Agents

Analogues of N-substituted chloropyrazinamides have shown efficacy against Mycobacterium tuberculosis by inhibiting fatty acid synthase I (FAS-I) [3].[3]

Visualization: Reactivity & Workflow

The following diagram illustrates the synthesis and subsequent divergent pathways for library generation.

G Start 2,3-Dichloropyrazine Product 3-chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8) Start->Product SNAr (Regioselective) Reagent + Ethylamine (1.1 eq, EtOH, 0-25°C) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki Cyclization Cyclization (e.g., with alpha-halo ketones) Product->Cyclization Biaryl 3-Aryl-N-ethylpyrazin-2-amine (Kinase Inhibitor Core) Suzuki->Biaryl Bicyclic Imidazo[1,2-a]pyrazine (Oncology Scaffold) Cyclization->Bicyclic

Figure 1: Synthesis of CAS 53265-30-8 and its divergent utility in generating bioactive scaffolds.

Safety & Handling (E-E-A-T)

  • Hazards: Classed as Irritant (Xi).

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautions: Handle in a fume hood. Pyrazines can have potent odors. Wear nitrile gloves and safety glasses.

  • Storage: Store under inert gas (

    
     or Ar) at 2–8°C. Halopyrazines can hydrolyze slowly in moist air.
    

References

  • Regioselective Amination of Chloropyrazines

    • Title: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide"
    • Source: Molecules (MDPI), 2017.
    • Relevance: Validates the conditions for 3-chloropyrazine deriv
    • URL:[Link]

  • Analogous Synthesis (Pyridine Series)

    • Title: "Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine"
    • Source: Organic Syntheses, 2016, Vol. 93, pp. 272-285.
    • Relevance: Provides detailed experimental setups for halo-heterocycle amin
    • URL:[Link]

  • Medicinal Application (TB)

    • Title: "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides"
    • Source: Molecules, 2013.[3]

    • Relevance: Demonstrates the biological value of the chloropyrazine-amine scaffold.
    • URL:[Link]

  • Chemical Vendor Data

    • Title: "3-Chloro-N-ethylpyrazin-2-amine Product Page"
    • Source: Fluorochem / PubChem.[5]

    • Relevance: Verification of CAS and basic properties.[4][6]

    • URL:[Link](Note: Linked to closest structural homolog record for validation)

Sources

Technical Guide: Spectral Characterization and Synthesis of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-N-ethylpyrazin-2-amine (C₆H₈ClN₃, MW: 157.60 g/mol ) is a critical heterocyclic building block in medicinal chemistry, particularly utilized in the development of kinase inhibitors and GPCR ligands.[1][2][3] Its value lies in the orthogonal reactivity of the pyrazine core: the 3-chloro substituent allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the 2-amino group provides hydrogen bond donor capability and solubility modulation.

This guide provides a rigorous technical analysis of the compound's spectral footprint, supported by a validated synthesis protocol to ensure high-purity isolation for analytical baselining.

Structural Analysis & Chemical Properties[2][4][5][6][7]

The molecule consists of a


-deficient pyrazine ring substituted at the 2- and 3-positions.[4] The interplay between the electron-withdrawing chlorine (

-acceptor) and the electron-donating ethylamino group (

-donor) creates a distinct electronic push-pull system that defines its spectral characteristics.
PropertyValue
Molecular Formula C₆H₈ClN₃
Exact Mass 157.041
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, MeOH, CHCl₃; Sparingly soluble in H₂O
pKa (Predicted) ~2.5 (Pyrazine N-protonation)

Validated Synthesis & Isolation Protocol

To obtain reliable spectral data, the compound must be synthesized free from the common regioisomeric impurity (2,6-substituted byproduct) and hydrolyzed species (pyrazinones).

Reaction Mechanism (Nucleophilic Aromatic Substitution)

The synthesis relies on an


 mechanism using 2,3-dichloropyrazine  as the electrophile. The reaction is regioselective due to the activating effect of the adjacent ring nitrogens, but temperature control is critical to prevent bis-substitution.

SynthesisWorkflow Start 2,3-Dichloropyrazine (Electrophile) Intermediate Meisenheimer Complex Start->Intermediate S_NAr Addition (0-5°C) Reagent Ethylamine (70% aq) + TEA (Base) Reagent->Intermediate Product 3-chloro-N-ethylpyrazin-2-amine (Target) Intermediate->Product Elimination of Cl- Impurity Bis-substituted Side Product Intermediate->Impurity Excess Heat/Amine

Figure 1: Reaction pathway for the mono-amination of 2,3-dichloropyrazine. Regiocontrol is achieved by stoichiometry and temperature.

Experimental Procedure
  • Preparation: Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous Ethanol or THF.

  • Addition: Cool to 0°C. Add Triethylamine (1.2 eq) as an acid scavenger.

  • Amination: Dropwise add Ethylamine (1.05 eq, 2.0M in THF or 70% aq) over 30 minutes. Note: Rapid addition leads to exotherms and bis-substitution.

  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water. Wash organic layer with Brine.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane

    
     10% EtOAc/Hexane.
    

Spectral Characterization Data

The following data represents the high-purity spectral signature of the title compound.

Mass Spectrometry (LC-MS)

The presence of a single chlorine atom imparts a distinctive isotope pattern.

  • Ionization Mode: ESI (+)

  • Molecular Ion [M+H]⁺: 158.0 m/z[1]

  • Isotope Pattern: The peak at 158.0 (

    
    Cl) and 160.0 (
    
    
    
    Cl) appears in a characteristic 3:1 intensity ratio .
  • Fragmentation:

    • 
       158 
      
      
      
      130 (Loss of ethyl group, -28 Da).
    • 
       130 
      
      
      
      95 (Loss of Cl).
Proton NMR ( H NMR)

Solvent: CDCl₃, 400 MHz

The pyrazine ring protons (H-5 and H-6) appear as a pair of doublets due to vicinal coupling (


).
Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
7.95 Doublet (

Hz)
1HPyrazine H-6Deshielded by adjacent ring N; Ortho to amino group.
7.62 Doublet (

Hz)
1HPyrazine H-5Adjacent to Cl; slightly more shielded than H-6 due to resonance from amino group at C2.
5.40 Broad Singlet1HNH Exchangeable proton. Chemical shift is concentration/solvent dependent.
3.45 Pentet/Quartet2HN-CH ₂-CH₃Deshielded by Nitrogen. Coupling to NH and CH₃.
1.28 Triplet (

Hz)
3HN-CH₂-CHTypical terminal methyl group.
Carbon-13 NMR ( C NMR)

Solvent: CDCl₃, 100 MHz

Six distinct carbon environments are observed.

  • 151.2 ppm: C-2 (Attached to Amino group - Deshielded/Ipso).

  • 140.5 ppm: C-3 (Attached to Chlorine - Deshielded).

  • 138.8 ppm: C-6 (Aromatic CH).

  • 132.4 ppm: C-5 (Aromatic CH).

  • 36.5 ppm: N-C H₂ (Aliphatic).

  • 14.2 ppm: N-CH₂-C H₃ (Aliphatic).

Infrared Spectroscopy (FT-IR)
  • 3420 cm⁻¹: N-H stretch (secondary amine).

  • 2970 cm⁻¹: C-H stretch (aliphatic ethyl).

  • 1585, 1520 cm⁻¹: C=N / C=C aromatic ring skeletal vibrations.

  • 1150 cm⁻¹: C-N stretch.

  • 740 cm⁻¹: C-Cl stretch (characteristic halo-aromatic).

Analytical Workflow & Quality Control

To ensure data integrity during drug development campaigns, the following QC workflow is recommended.

QC_Workflow Sample Isolated Sample HPLC HPLC Purity Check (>98% Area) Sample->HPLC HPLC->Sample Fail (Repurify) MS LC-MS Confirmation (Isotope Pattern 3:1) HPLC->MS Pass NMR 1H NMR Validation (Solvent Residual Check) MS->NMR Pass Release Batch Release for Screening NMR->Release No Solvents

Figure 2: Quality Control Decision Tree. HPLC purity >98% is required before spectral baselining to avoid misinterpretation of satellite peaks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12268242, 3-chloro-N-ethylaniline (Analogous Scaffold). Retrieved from [Link]

  • Dolezal, M., et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 493. Retrieved from [Link]

Sources

physical and chemical characteristics of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physical and Chemical Characteristics of 3-Chloro-N-ethylpyrazin-2-amine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS Registry Number: 53265-30-8 Synonyms: 2-Ethylamino-3-chloropyrazine; N-Ethyl-3-chloropyrazin-2-amine

Executive Summary

3-Chloro-N-ethylpyrazin-2-amine is a critical bifunctional pyrazine scaffold used primarily as an intermediate in the synthesis of biologically active small molecules. Its structural utility lies in the orthogonal reactivity of its substituents: the C-3 chlorine atom serves as an electrophilic handle for further functionalization (via Suzuki-Miyaura coupling or secondary SNAr), while the C-2 ethylamino group provides hydrogen bond donor capability and steric modulation. This compound is frequently encountered in the development of kinase inhibitors, GPCR ligands, and antimycobacterial agents.

Physicochemical Characterization

Structural Properties

The molecule features a pyrazine core, an electron-deficient 1,4-diazine ring. The presence of the electron-withdrawing chlorine at position 3 and the electron-donating ethylamino group at position 2 creates a "push-pull" electronic system. This significantly affects its reactivity profile, making the C-3 position activated for nucleophilic attack but less reactive than in 2,3-dichloropyrazine due to the resonance donation from the adjacent nitrogen.

Key Physical Data

Note: Experimental values for this specific intermediate are sparse in open literature; values below represent a consensus of predicted and class-typical data.

PropertyValue / DescriptionSource/Method
Molecular Formula C₆H₈ClN₃Stoichiometry
Molecular Weight 157.60 g/mol Calculated
Appearance Pale yellow to off-white solid or oilClass typical
Melting Point 45–55 °C (Predicted)ACD/Labs
Boiling Point ~258 °C (at 760 mmHg)Predicted
LogP 0.79Calculated (XLogP3)
pKa (Base) ~2.5–3.0Pyrazine N-protonation
Solubility Soluble in DCM, EtOAc, MeOH, DMSOLipophilic profile
Solubility & Stability Implications

The calculated LogP of ~0.79 indicates moderate lipophilicity, suitable for standard organic extraction workups (DCM/Water). The compound is stable under ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the chloro-substituent over extended periods.

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust route to 3-chloro-N-ethylpyrazin-2-amine is the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dichloropyrazine.

  • Starting Material: 2,3-Dichloropyrazine (Symmetric, commercially available).

  • Reagent: Ethylamine (available as 70% aq. solution or HCl salt).

  • Mechanism: Addition-Elimination.

Reaction Mechanism Diagram (SNAr)

The following diagram illustrates the regioselectivity and mechanism. Since 2,3-dichloropyrazine is symmetric, the first substitution leads to a single regioisomer.

SnAr_Mechanism SM 2,3-Dichloropyrazine (Symmetric Electrophile) Complex Meisenheimer-like Transition State SM->Complex Nucleophilic Attack (C-2) Reagent Ethylamine (Nucleophile) Reagent->Complex Product 3-Chloro-N-ethylpyrazin-2-amine (Target) Complex->Product Elimination of Cl- Byproduct HCl (Neutralized by Base) Complex->Byproduct

Figure 1: SNAr pathway transforming 2,3-dichloropyrazine to the mono-substituted target.

Detailed Experimental Protocol

Objective: Synthesis of 3-chloro-N-ethylpyrazin-2-amine on a 10 mmol scale.

Reagents:

  • 2,3-Dichloropyrazine (1.49 g, 10.0 mmol)

  • Ethylamine (70% in H₂O) (1.2 mL, ~15.0 mmol, 1.5 equiv)

  • Triethylamine (Et₃N) (2.1 mL, 15.0 mmol) Optional if using excess amine

  • Solvent: Ethanol (EtOH) or Tetrahydrofuran (THF) (20 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar. If using volatile ethylamine, a pressure tube or sealed vessel is recommended to prevent reagent loss.

  • Addition: Dissolve 2,3-dichloropyrazine in EtOH (20 mL). Cool to 0 °C in an ice bath.

  • Reaction: Dropwise add the Ethylamine solution. If using Ethylamine[1][2][3][4]·HCl salt, add Et₃N at this stage to liberate the free base.

  • Progression: Allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, yielding a more polar spot (Rf ~0.4).

    • Note: Heating to 50–60 °C may be required if reaction is sluggish, but avoid refluxing too long to prevent disubstitution (formation of 2,3-bis(ethylamino)pyrazine).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove EtOH.

    • Resuspend the residue in Dichloromethane (DCM, 30 mL) and Water (30 mL).

    • Separate layers.[5] Extract the aqueous layer with DCM (2 x 15 mL).

    • Wash combined organics with Brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate to dryness. If purity is <95%, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Analytical Characterization & QC

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.05 Doublet (J=2.5 Hz)1HPyrazine H-6
7.65 Doublet (J=2.5 Hz)1HPyrazine H-5
5.40 Broad Singlet1HNH (Exchangeable)
3.45 Pentet/Quartet2HN-CH ₂-CH₃
1.25 Triplet3HN-CH₂-CH

Interpretation: The two pyrazine protons appear as doublets due to mutual coupling (typical J ~2.5 Hz). The broad singlet at 5.40 ppm confirms the secondary amine.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Expected Mass: [M+H]⁺ = 158.05 (for ³⁵Cl isotope) and 160.05 (for ³⁷Cl isotope).

  • Isotope Pattern: Distinct 3:1 ratio of M : M+2 peaks, characteristic of a mono-chlorinated species.

Reactivity & Downstream Applications

This intermediate is a "gateway" scaffold. The remaining chlorine atom is highly versatile.

Derivatization Pathways
  • Suzuki Coupling: Reaction with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) yields 2-amino-3-arylpyrazines.

  • Buchwald-Hartwig Amination: Reaction with a second amine yields unsymmetrical 2,3-diaminopyrazines.

  • Cyclization: Reaction with phosgene or CDI derivatives can close the ring to form imidazo[4,5-b]pyrazines.

Reactivity_Pathways Core 3-Chloro-N-ethylpyrazin-2-amine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Buchwald Buchwald Amination (R-NH2, Pd cat.) Core->Buchwald Cyclization Cyclization (CDI or Phosgene) Core->Cyclization Prod1 3-Aryl-N-ethylpyrazin-2-amine Suzuki->Prod1 Prod2 N2-Ethyl-N3-alkylpyrazine-2,3-diamine Buchwald->Prod2 Prod3 1-Ethyl-1H-imidazo[4,5-b]pyrazin-2(3H)-one Cyclization->Prod3

Figure 2: Divergent synthesis pathways from the core scaffold.

Safety & Handling (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.[6][7]

  • H319: Causes serious eye irritation.[6][7]

  • H335: May cause respiratory irritation.[6][7]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.

References

  • Synthesis of Pyrazine Derivatives: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II. Pyrazines and their Benzo Derivatives.[5][8]

  • SNAr Reactivity of Chloropyrazines: Journal of Organic Chemistry, "Nucleophilic substitution of halopyrazines: Kinetics and Mechanism."

  • Analogous Protocol (Pyridines): Organic Syntheses, Coll. Vol. 10, p.34 (2004); Vol. 78, p.23 (2000).

  • Physical Properties Database: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12268242 (Analogous Chloro-N-ethylaniline data for comparison).

Sources

Technical Guide: Biological Activity & Pharmacophoric Utility of 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced operational manual for researchers utilizing 3-chloro-N-ethylpyrazin-2-amine (CAS 53265-30-8) in drug discovery campaigns. It focuses on its role as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) and lead optimization.

Part 1: Executive Summary & Chemical Architecture

3-chloro-N-ethylpyrazin-2-amine is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Its structural economy—combining a lipophilic ethyl group, a hydrogen-bond donor (secondary amine), and a reactive electrophilic handle (chlorine) on an electron-deficient pyrazine ring—makes it an ideal starting point for developing inhibitors against kinases, GPCRs, and ion channels.

This guide details the biological rationale for deploying this scaffold, specifically in the modulation of P2X3 receptors (chronic cough/pain) and Mycobacterial InhA (tuberculosis), and provides validated protocols for its derivatization and biological assessment.

Electronic & Structural Profile

The molecule exhibits a "Push-Pull" electronic system that dictates its reactivity and binding affinity:

  • The "Pull" (Electrophile): The pyrazine nitrogens and the chlorine atom at C3 create an electron-deficient center, making the C3 position highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). This is the primary vector for library expansion.
    
  • The "Push" (Donor): The

    
    -ethylamino group at C2 acts as an electron donor. In a biological pocket, this secondary amine often serves as a critical Hydrogen Bond Donor (HBD) to backbone carbonyls of target proteins (e.g., the hinge region of kinases).
    
PropertyValueRelevance to Drug Design
CAS Number 53265-30-8Unique Identifier for procurement/registration.[1]
Molecular Weight 157.60 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~1.4Optimal lipophilicity for membrane permeability and BBB penetration.
H-Bond Donors 1 (NH)Critical for anchoring in the ATP-binding pocket.
H-Bond Acceptors 3 (N)Interactions with water networks or lysine residues.

Part 2: Biological Activity & Target Landscapes

Primary Target Class: P2X3 Receptor Antagonism

The 3-chloropyrazine core is a bioisostere of the diaminopyrimidine scaffold found in Gefapixant (MK-7264) , a first-in-class P2X3 antagonist. P2X3 receptors are ATP-gated ion channels expressed on sensory neurons (C-fibers); their sensitization drives chronic cough and neuropathic pain.[2]

  • Mechanism of Action: The pyrazine ring mimics the adenine base of ATP. The

    
    -ethyl group occupies the hydrophobic ribose-binding pocket, while the chlorine (or its substituted derivative) interacts with the phosphate-binding residues.
    
  • Therapeutic Relevance: Antagonism of P2X3 prevents ATP-mediated depolarization of vagal afferents, suppressing the cough reflex.

Secondary Target Class: Antimycobacterial Activity (InhA)

Pyrazine derivatives are foundational in tuberculosis therapy (e.g., Pyrazinamide). 3-chloro-N-ethylpyrazin-2-amine serves as a lipophilic precursor that can be derivatized to inhibit Enoyl-ACP Reductase (InhA) .

  • Mechanism: The molecule acts as a prodrug or competitive inhibitor, disrupting mycolic acid biosynthesis, which is essential for the mycobacterial cell wall.

Part 3: Visualizing the Signaling Pathway

The following diagram illustrates the P2X3 signaling cascade and the intervention point of pyrazine-based antagonists.

P2X3_Pathway ATP Extracellular ATP (Damage Signal) P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Activates Ca_Influx Ca2+ / Na+ Influx P2X3->Ca_Influx Channel Opening Pyrazine 3-chloro-N-ethylpyrazin-2-amine (Antagonist Scaffold) Pyrazine->P2X3 Allosteric/Orthosteric Blockade Depol Membrane Depolarization Ca_Influx->Depol Ion Gradient Shift Vagus Vagal Sensory Nerve Activation Depol->Vagus Action Potential Cough Cough Reflex / Pain Vagus->Cough CNS Processing

Figure 1: Mechanism of Action for Pyrazine-based P2X3 Antagonists. The scaffold blocks ATP binding or channel gating, halting the calcium influx required for nerve depolarization.

Part 4: Experimental Protocols

Protocol A: Derivatization via (Library Generation)

To evaluate biological activity, the chlorine atom is typically displaced by various amines or thiols to probe the binding pocket.

Reagents:

  • Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)

  • Nucleophile: Aryl amine or aliphatic amine (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA
    
  • Solvent: DMSO or NMP (anhydrous)

  • Catalyst (Optional):

    
     / Xantphos (if Buchwald-Hartwig conditions are needed for unreactive amines).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 0.5 mmol of the pyrazine scaffold in 2 mL of anhydrous DMSO.

  • Addition: Add the base followed by the nucleophile.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor via LC-MS (Target mass: MW of nucleophile + 157.6 - 36.5).

  • Workup: Dilute with ethyl acetate, wash with water (3x) to remove DMSO, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Protocol B: In Vitro Calcium Flux Assay (P2X3 Activity)

This assay measures the ability of the compound to inhibit ATP-induced calcium influx in HEK293 cells stably expressing human P2X3.

Materials:

  • FLIPR Calcium 6 Assay Kit (Molecular Devices).

  • HEK293-hP2X3 stable cell line.

  • Agonist:

    
    -methylene ATP (more stable than ATP).
    

Methodology:

  • Seeding: Plate cells at 50,000 cells/well in a 96-well black-wall plate. Incubate overnight.

  • Dye Loading: Remove media and add Calcium 6 dye loading buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Add serial dilutions of 3-chloro-N-ethylpyrazin-2-amine (or derivatives) to the cells. Incubate for 20 minutes.

  • Stimulation: Place plate in FLIPR (Fluorometric Imaging Plate Reader). Inject

    
     concentration of agonist (
    
    
    
    -meATP).
  • Data Analysis: Measure fluorescence change (

    
    ). Calculate 
    
    
    
    using a 4-parameter logistic fit.

Self-Validating Check:

  • Positive Control: Use Gefapixant (10

    
    M) to ensure the assay window is open.
    
  • Negative Control: DMSO vehicle only.

  • Z-Prime Score: Ensure

    
     for assay reliability.
    

Part 5: Synthesis & Evaluation Workflow

The following diagram outlines the logical flow from chemical procurement to biological validation.

Workflow Start Start: 3-Cl-N-Et-Pyrazine QC QC: NMR / LCMS Purity > 98% Start->QC Design Design: Scaffold Hopping QC->Design Synth Synthesis: SnAr Displacement Design->Synth Library Gen Purify Purification: HPLC / Prep-LC Synth->Purify Assay Bioassay: FLIPR (Ca2+ Flux) Purify->Assay Hit Hit Validation: IC50 Determination Assay->Hit >50% Inhib Hit->Design SAR Loop

Figure 2: Operational workflow for evaluating the biological activity of the pyrazine scaffold.

Part 6: References

  • Evaluation of P2X3 Antagonists:

    • Richards, D., et al. (2019). "Selective P2X3 antagonists for the treatment of chronic cough."[2][3] British Journal of Pharmacology.

  • Pyrazine Synthesis & Reactivity:

    • BenchChem Technical Report. "Unlocking the Potential of 3-Chloro-2-pyrazinamine: A Technical Guide."[4]

  • Antimycobacterial Pyrazines:

    • Zitko, J., et al. (2017). "Design, synthesis and biological evaluation of substituted pyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry.

  • P2X3 Structural Biology:

    • Mansoor, S.E., et al. (2016).[5] "X-ray structures define human P2X3 receptor gating cycle and antagonist action." Nature.

  • Chemical Properties & CAS Data:

    • Sigma-Aldrich / Merck. "Product Specification: Chloropyrazine Derivatives."

Disclaimer: This guide is for research purposes only. 3-chloro-N-ethylpyrazin-2-amine is a chemical intermediate and has not been approved for direct human therapeutic use by the FDA or EMA.

Sources

Technical Monograph: Research Utility of 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Linchpin

In the landscape of modern medicinal chemistry, 3-chloro-N-ethylpyrazin-2-amine represents a "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of biological targets. While often overlooked as a simple intermediate, this specific substitution pattern (an electron-deficient pyrazine core flanked by a reactive chloro-handle and a secondary amine) provides a critical entry point for synthesizing fused heterocycles .[1]

This guide explores the compound's utility in two high-value therapeutic areas: Kinase Inhibition (Oncology) and P2X3 Antagonism (Chronic Cough/Pain) . We analyze its reactivity profile, detail its transformation into bioactive cores, and provide validated experimental protocols for its application.

Chemical Profile & Reactivity Landscape

Electronic Architecture

The pyrazine ring is significantly π-deficient, making the C-Cl bond at position 3 highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the amino group at position 2 acts as an electron donor. This "push-pull" electronic system creates orthogonal reactivity handles:

  • The C3-Chlorine: A robust electrophilic site for SNAr or transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • The C2-Ethylamine: A nucleophile ready for cyclization reactions to form fused ring systems.[1]

The "Ethyl" Factor in SAR

The N-ethyl substituent is not merely a protecting group; in medicinal chemistry, it often serves a pharmacophoric role:

  • Hydrophobic Filling: In kinase ATP pockets, the ethyl group can occupy the ribose-binding region or solvent-exposed front pockets.[1]

  • Conformational Lock: When fused into a tricyclic system, the ethyl group can force the molecule into a bioactive conformation, reducing the entropic penalty of binding.

Primary Application: Synthesis of Imidazo[1,2-a]pyrazines

The most potent application of 3-chloro-N-ethylpyrazin-2-amine is its conversion into 8-ethylamino-imidazo[1,2-a]pyrazines . These fused systems are bioisosteres of purines and are prevalent in inhibitors of mTOR, PI3K, and BTK .

Mechanism of Action (Synthesis)

The synthesis involves a condensation reaction with an


-haloketone. The endocyclic nitrogen of the pyrazine attacks the ketone, followed by cyclization of the exocyclic amine (or vice versa, depending on conditions), expelling HCl and water.
Visualization: The Divergent Synthesis Workflow

The following diagram illustrates how this core scaffold branches into three distinct therapeutic classes.

G Core 3-chloro-N-ethylpyrazin-2-amine (The Linchpin) SnAr S_NAr Displacement (3-Alkoxy/Amino derivatives) Core->SnAr Nucleophiles (RO-, RNH-) Suzuki Suzuki Coupling (Biaryl Systems) Core->Suzuki Pd(0), Ar-B(OH)2 Cyclization Cyclization w/ alpha-haloketones Core->Cyclization R-CO-CH2-Br P2X3 P2X3 Antagonists (Pain/Cough) SnAr->P2X3 Derivatization Imidazo Imidazo[1,2-a]pyrazines (Kinase Inhibitors) Cyclization->Imidazo Dehydration

Figure 1: Divergent synthetic pathways from the 3-chloro-N-ethylpyrazin-2-amine scaffold.

Therapeutic Case Studies

Oncology: Kinase Inhibition (mTOR/PI3K)

Pyrazine-based inhibitors often target the ATP-binding site of lipid kinases.[1]

  • Role of Scaffold: The pyrazine nitrogens accept hydrogen bonds from the "hinge region" of the kinase (e.g., Valine or Alanine residues).

  • Ethyl Group Function: The ethyl substituent on the amine often projects into the solvent channel, improving solubility and pharmacokinetic (PK) properties.

  • Reference Context: Similar scaffolds are foundational in the development of compounds like Erdafitinib (FGFR inhibitor) and CCT244747 (CHK1 inhibitor), where the pyrazine core is essential for selectivity [1, 2].

Neurology: P2X3 Receptor Antagonism

P2X3 receptors are ATP-gated ion channels involved in sensory sensitization (chronic cough).[1][2]

  • Mechanism: Antagonists like Gefapixant utilize a diaminopyrimidine core, but next-generation antagonists are exploring pyrazine bioisosteres to reduce taste-disturbance side effects (dysgeusia).[1]

  • Application: 3-chloro-N-ethylpyrazin-2-amine serves as a precursor to 3-aryloxy-N-ethylpyrazin-2-amines , which mimic the spatial arrangement of established P2X3 antagonists [3, 4].

Experimental Protocols

Protocol A: Synthesis of 8-(Ethylamino)-imidazo[1,2-a]pyrazine (Core Formation)

This protocol validates the cyclization potential of the scaffold.

Reagents:

  • 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)[3]

  • Chloroacetaldehyde (50% wt in water, 1.5 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)[4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (6.3 mmol) of 3-chloro-N-ethylpyrazin-2-amine in 20 mL of ethanol in a round-bottom flask.

  • Addition: Add 1.5 equivalents of chloroacetaldehyde dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via LC-MS for the disappearance of the starting material (m/z 157.6).

  • Neutralization: Cool to room temperature. The reaction will likely be acidic. Carefully neutralize with saturated aqueous NaHCO₃ until pH ~8.

  • Extraction: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the secondary amine signal and the appearance of imidazole aromatic protons.

Protocol B: SNAr Displacement for Library Generation

This protocol diversifies the 3-position for SAR studies.[1]

Reagents:

  • 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)[3]

  • Phenol or Benzylamine derivative (Nucleophile, 1.2 eq)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • DMSO (anhydrous)

Methodology:

  • Setup: In a microwave vial, combine the scaffold, nucleophile, and Cs₂CO₃ in DMSO (0.5 M concentration).

  • Reaction: Seal and heat to 120°C for 1 hour (conventional heating) or 30 mins (microwave irradiation).

  • Workup: Pour into ice water. If a solid precipitates, filter and wash. If oil forms, extract with DCM.

  • Note: The electron-withdrawing nature of the pyrazine ring usually makes metal catalysis unnecessary for this displacement, but Pd-catalysis (Buchwald) may be required for unreactive anilines.

Quantitative Data Summary

PropertyValue / DescriptionRelevance
Molecular Weight 157.60 g/mol Ideal for Fragment-Based Drug Design (FBDD)
ClogP ~1.2Favorable lipophilicity for CNS penetration
H-Bond Donors 1 (NH)Key for Hinge Binding in Kinases
H-Bond Acceptors 3 (N)Interactions with water networks or Lysine residues
Reactivity High (C-Cl bond)Facile library generation via SNAr

References

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. Source: PubMed Central (PMC). URL:[Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PubMed Central. URL:[Link]

  • P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Source: Frontiers in Pharmacology / PMC. URL:[Link]

  • The P2X3 receptor antagonist filapixant in patients with refractory chronic cough. Source: PubMed Central. URL:[Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Source: ResearchGate. URL:[Link]

Sources

Technical Monograph: Safety, Reactivity, and Handling of 3-Chloro-N-ethylpyrazin-2-amine

[1][2]

Executive Summary

3-Chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) is a functionalized heteroaryl chloride serving as a critical building block in medicinal chemistry.[1][2] It is structurally characterized by a pyrazine core substituted with an electron-withdrawing chlorine atom at the C3 position and an electron-donating ethylamino group at the C2 position.[1][2]

This scaffold is frequently employed in the synthesis of P2X3 receptor antagonists , antiviral agents, and kinase inhibitors.[1][2] Its utility stems from the orthogonal reactivity of its substituents: the chlorine atom allows for transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

12

Safety Advisory: While not classified as pyrophoric or violently reactive, this compound possesses significant irritant properties and potential skin sensitizing capabilities typical of halogenated aminopyrazines.[1][2] This guide outlines the rigorous handling standards required to maintain data integrity and operator safety.

Physicochemical Profile

PropertyDataNotes
CAS Number 53265-30-8Verified Identifier
IUPAC Name 3-chloro-N-ethylpyrazin-2-amine
Molecular Formula

Molecular Weight 157.60 g/mol
Physical State Low-melting solid or viscous oilDependent on purity/crystallinity.[1][2]
Solubility DMSO, Methanol, DCM, Ethyl AcetateSparingly soluble in water.[1][2]
pKa (Calculated) ~2.5 - 3.0 (Pyrazine N)Weakly basic due to electron-deficient ring.[1][2]
LogP ~1.3Lipophilic; penetrates skin.[2]

Hazard Identification & Safety Assessment (GHS)

Based on Structure-Activity Relationships (SAR) of analogous 2-amino-3-chloropyrazines, the following GHS classifications apply. This compound functions as a skin sensitizer and lachrymator in high concentrations.[1][2]

Core Hazards[1][2]
  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H317: May cause an allergic skin reaction (Sensitizer warning).[2]

Critical Handling Logic

The presence of the C-Cl bond on the pyrazine ring creates a risk of hydrolysis to the corresponding pyrazinone under strong acidic/basic aqueous conditions, though the N-ethyl group provides some steric protection.[1][2] The primary safety risk is contact dermatitis ; halogenated nitrogen heterocycles are notorious for inducing delayed hypersensitivity.[1][2]

Operational Handling Protocols

Storage and Stability[1][2][3][4][5]
  • Atmosphere: Store under Argon or Nitrogen .[1][2] Aminopyrazines are susceptible to slow N-oxidation and photo-degradation over time, turning from pale yellow to dark brown.[1][2]

  • Temperature:

    
     to 
    
    
    (Refrigerate).
  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the compound is an oil (use glass pipettes) to prevent trace metal contamination which can interfere with subsequent Pd-catalyzed coupling.[2]

Weighing and Transfer Workflow

Objective: Prevent inhalation of aerosols and dermal contact.[1][2]

  • Engineering Controls: All open-vessel manipulations must occur within a certified Chemical Fume Hood.

  • PPE Layering:

    • Gloves: Double-gloving is mandatory.[1][2]

      • Inner: Nitrile (4 mil).[2]

      • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) if handling solutions >1M.[2]

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).[2]

  • Transfer Technique:

    • If Solid: Use an anti-static gun before weighing to prevent "fly-away" powder.[1][2]

    • If Liquid/Oil: Viscosity may vary.[1][2] Warm gently to

      
       if the oil is too viscous to pipette accurately.
      
Visual Decision Matrix: PPE & Containment

The following Graphviz diagram illustrates the decision logic for handling varying quantities of the substance.

SafetyLogicStartStart: Assess QuantitySmallScale< 100 mg (Analytical)Start->SmallScaleMedScale100 mg - 10 g (Prep)Start->MedScaleLargeScale> 10 g (Process)Start->LargeScaleHoodStandard Fume Hood(Sash < 18 inches)SmallScale->HoodMedScale->HoodGloveboxGlovebox or Local Exhaust Ventilation (LEV)LargeScale->GloveboxDust/Vapor RiskBasicPPEPPE: Nitrile Gloves + Safety Glasses + Lab CoatHood->BasicPPEDilute SolnEnhancedPPEPPE: Double Nitrile + Goggles + Sleeve CoversHood->EnhancedPPEPure/ConcMaxPPEPPE: Silver Shield Gloves + Face Shield + Tyvek SuitGlovebox->MaxPPE

Figure 1: Risk-based containment and PPE selection strategy for chloropyrazines.

Reactivity & Synthesis Context

Understanding the electronic nature of 3-chloro-N-ethylpyrazin-2-amine is vital for experimental design.[1][2]

Electronic Deactivation

The 2-amino group is a strong Electron Donating Group (EDG) .[2] Through resonance, it pushes electron density into the pyrazine ring.[1][2]

  • Consequence: The C3-Chlorine is less electrophilic than in 2,3-dichloropyrazine.[1][2]

  • Impact on

    
    :  Standard nucleophilic displacement (e.g., with an alcohol or another amine) will require forcing conditions  (High Temperature >100°C, Microwave irradiation, or strong bases like NaH).[1][2]
    
  • Preferred Route: Palladium-catalyzed Buchwald-Hartwig amination is often required to displace the chlorine efficiently without harsh thermal conditions.[1][2]

Synthetic Pathways Diagram

This diagram details the divergent reactivity pathways available for this scaffold.[1][2]

ReactivitySubstrate3-chloro-N-ethylpyrazin-2-amine(Scaffold)PathSnArNucleophilic AromaticSubstitution (SnAr)Substrate->PathSnArStrong Nuc(RO-, RNH2)PathPdPd-Catalyzed Coupling(Suzuki/Buchwald)Substrate->PathPdBoronic Acids/Aryl HalidesPathAlkN-Acylation/Alkylation(Secondary Amine)Substrate->PathAlkAcid Chlorides/Alkyl HalidesProductSnArC3-Substituted Pyrazine(Requires Heat/Base)PathSnAr->ProductSnArProductPdBiaryl/Aryl-Amine(Mild Conditions)PathPd->ProductPdProductAlkAmide/Tertiary Amine(Standard Conditions)PathAlk->ProductAlk

Figure 2: Divergent synthetic pathways: The C3-Cl site allows coupling, while the N-ethyl amine allows functionalization.[1][2]

Emergency Procedures

Spill Management[1][2]
  • Evacuate: Clear the immediate area of non-essential personnel.

  • Neutralize: If liquid, absorb with vermiculite or sand.[1][2] Do not use sawdust (combustible reaction risk with concentrated halides).[2]

  • Decontaminate: Clean the surface with a 10% bleach solution followed by soap and water.[1][2] The bleach helps oxidize and break down the pyrazine ring residues.[2]

First Aid[1][2]
  • Eye Contact: Immediate irrigation for 15 minutes.[1][2][3][4] The basicity of the amine coupled with the irritant properties of the halide requires aggressive flushing.[2]

  • Skin Contact: Wash with polyethylene glycol 400 (PEG-400) if available, followed by soap and water.[1][2] PEG is superior for solubilizing lipophilic heterocycles.[1][2]

References

  • Fluorochem. (2024).[2] Safety Data Sheet: 3-Chloro-N-ethylpyrazin-2-amine. Retrieved from (Search CAS: 53265-30-8).[2]

  • PubChem. (2024).[2] Compound Summary: 2-Amino-3-chloropyrazine (Structural Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [Link]

  • Gooßen, L. J., et al. (2009).[1][2] Synthesis of functionalized pyrazines via Pd-catalyzed cross-coupling. Journal of Organic Chemistry. (Demonstrates reactivity profiles of chloropyrazines).

  • ECHA. (2024).[2] C&L Inventory: Chloropyrazine derivatives hazard classification. European Chemicals Agency.[1][2] Retrieved from [Link][2]

Methodological & Application

Application Note: Precision Synthesis of 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the controlled synthesis of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) from 2,3-dichloropyrazine . This transformation is a classic Nucleophilic Aromatic Substitution (


), yet it presents a specific challenge: symmetry breaking  and prevention of over-alkylation .
Mechanistic Insight

2,3-Dichloropyrazine is an electron-deficient heteroaromatic system. The nitrogen atoms in the ring pull electron density, making the C-2 and C-3 positions highly electrophilic.

  • Activation: The first equivalent of ethylamine attacks the ring to form a Meisenheimer complex.

  • Deactivation: Upon elimination of the chloride, the newly formed amino group (-NHEt) donates electron density into the ring via resonance. This significantly raises the LUMO energy of the pyrazine ring, making the second chlorine atom much less reactive toward nucleophilic attack.

  • Process Control: Despite this electronic deactivation, high temperatures or large excesses of amine can force the second substitution, yielding the impurity 2,3-bis(ethylamino)pyrazine . Therefore, temperature control and stoichiometry are the Critical Process Parameters (CPPs).

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision nodes for workup.

ReactionFlow Start 2,3-Dichloropyrazine (Electrophile) Complex Meisenheimer Intermediate Start->Complex S_NAr Attack (Fast) Reagent Ethylamine (70% aq) (Nucleophile) Reagent->Complex Product 3-Chloro-N-ethylpyrazin-2-amine (Target) Complex->Product -HCl (Aromatization) Impurity 2,3-Bis(ethylamino)pyrazine (Over-reaction) Product->Impurity Excess EtNH2 / Heat (Avoid!)

Figure 1: Reaction pathway highlighting the risk of over-alkylation (red dashed line).

Experimental Protocol

Materials & Reagents[1][2]
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2,3-Dichloropyrazine 148.981.0SolidSubstrate
Ethylamine (70% in H2O) 45.082.20.89Nucleophile & Base
Ethanol (Absolute) 46.07N/A0.789Solvent
Dichloromethane (DCM) 84.93N/A1.33Extraction Solvent

Note: 70% aqueous ethylamine is preferred over THF solutions because water/alcohol mixtures stabilize the polar transition state of


 reactions better than pure aprotic solvents.
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 250 mL reaction flask with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Dissolve 2,3-dichloropyrazine (10.0 g, 67.1 mmol) in Ethanol (100 mL) .

  • Cool the solution to 0–5 °C using an ice-water bath.

    • Rationale: Lower temperature reduces the kinetic energy, enhancing selectivity for the mono-substitution product.

Step 2: Controlled Addition
  • Charge the addition funnel with Ethylamine (70% aq, 9.5 g, ~148 mmol) .

  • Add the ethylamine dropwise over 30 minutes .

    • Observation: The solution may turn slightly yellow. An exotherm is possible; ensure internal temperature remains <10 °C.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

Step 3: Monitoring & Completion
  • Stir at RT for 4–6 hours .

  • TLC Check: (Eluent: 20% EtOAc in Hexanes).

    • Starting Material (

      
      ) should disappear.
      
    • Product (

      
      ) should be the major spot.
      
    • Bis-adduct (

      
      ) should be minimal/absent.
      
Step 4: Workup & Isolation
  • Concentrate the reaction mixture under reduced pressure (Rotavap, 40 °C) to remove ethanol and excess ethylamine.

  • Resuspend the residue in DCM (100 mL) and Water (50 mL) .

  • Separate the layers. Extract the aqueous layer once more with DCM (50 mL) .

  • Combine organic layers and wash with Brine (50 mL) .

  • Dry over anhydrous

    
     , filter, and concentrate to dryness.
    
Step 5: Purification
  • Crude Yield: Typically 90–95% as a pale yellow solid.

  • Recrystallization (Recommended): Dissolve crude solid in minimum hot Hexane/EtOAc (10:1) . Cool slowly to 4 °C.

  • Flash Chromatography (Alternative): Silica gel, gradient 0

    
     20% EtOAc in Hexanes.
    

Analytical Data & Validation

To ensure the protocol was successful, compare your data against these standard values.

AttributeSpecificationNotes
Appearance Pale yellow crystalline solidDarkening indicates oxidation/impurities.
Melting Point 58 – 60 °CSharp range indicates high purity.
1H NMR (CDCl3)

7.98 (d, 1H), 7.65 (d, 1H), 5.40 (br s, 1H), 3.45 (q, 2H), 1.25 (t, 3H)
The two aromatic doublets confirm the 2,3-substitution pattern is retained (mono-substitution).
MS (ESI) [M+H]+ = 158.0/160.0Characteristic 3:1 chlorine isotope pattern.

Troubleshooting & Optimization Guide

Troubleshooting Problem Issue Detected Slow Reaction too slow (>12h) Problem->Slow Bis Bis-adduct formed (>5%) Problem->Bis Action1 Increase Temp to 40°C OR Switch solvent to THF Slow->Action1 Action2 Reduce EtNH2 equivalents Maintain 0°C longer Bis->Action2

Figure 2: Decision tree for common synthetic deviations.

  • Issue: Bis-substitution.

    • Cause: Temperature too high or local high concentration of amine.

    • Fix: Improve stirring during addition; strictly maintain 0 °C during addition.

  • Issue: Hydrolysis (formation of 3-chloropyrazin-2-ol).

    • Cause: Reaction left too long in aqueous base.

    • Fix: Work up immediately upon consumption of starting material.

Safety & Handling (HSE)

  • Chloropyrazines: Known skin sensitizers and irritants. Handle in a fume hood. Double-glove (Nitrile) is recommended.

  • Ethylamine: Volatile, corrosive, and flammable. Keep away from ignition sources.

  • Waste Disposal: Aqueous layers contain ethylamine salts; adjust pH to neutral before disposal or treat as basic organic waste.

References

  • Regioselectivity in Pyrazine Substitution

    • Title: Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines.[1]

    • Source:J. Org. Chem. 2013, 78, 9, 4563–4567.
    • URL:[Link]

  • General Protocol for Aminopyrazines

    • Title: Preparation of 2-aminopyrazine (US Patent 2396067A).[2]

    • Source: Google P
    • URL
  • Physical Properties & Safety

    • Title: 3-chloro-N-ethylpyrazin-2-amine (Compound Summary).
    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: Chemo-selective Functionalization of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights and Synthetic Protocols for Drug Discovery Scaffolds

Abstract

This application note details the mechanistic principles and synthetic utility of 3-chloro-N-ethylpyrazin-2-amine , a critical "linchpin" intermediate in the synthesis of bioactive imidazo[1,2-a]pyrazines and poly-functionalized heteroaromatics. Unlike simple pyridines, the pyrazine core offers unique electronic properties that allow for highly regioselective functionalization. This guide provides researchers with optimized protocols for the synthesis of this scaffold, its downstream functionalization via


 and Palladium-catalyzed cross-couplings, and its cyclization into fused bicyclic systems common in kinase inhibitor discovery.

Introduction: The Electronic Landscape

The pyrazine ring is an electron-deficient heteroaromatic system (


-deficient). In 3-chloro-N-ethylpyrazin-2-amine , the reactivity is governed by a "push-pull" electronic dynamic:
  • The "Pull": The 1,4-diazine nitrogens and the chlorine atom at C3 withdraw electron density, activating the ring toward nucleophilic attack.

  • The "Push": The N-ethylamino group at C2 is a strong electron-donating group (EDG). Through resonance (+M effect), it pushes electron density onto the ring nitrogens (N1 and N4) and C3.

Key Consequence: The installation of the ethylamino group significantly deactivates the C3-chlorine toward further Nucleophilic Aromatic Substitution (


) compared to the parent 2,3-dichloropyrazine. Consequently, successful functionalization of the C3 position requires careful selection of nucleophiles or transition-metal catalysis.

Mechanistic Pathways

Regioselective Synthesis (The Precursor Step)

The synthesis of the title compound from 2,3-dichloropyrazine relies on the symmetry of the starting material. The first equivalent of ethylamine attacks either C2 or C3 (degenerate positions).

  • Mechanism: Typical

    
     via a Meisenheimer complex.
    
  • Self-Limiting Nature: Once the first amine is installed, the ring becomes electron-rich, raising the activation energy for a second attack. This allows for high yields of the mono-substituted product without significant formation of the di-amino byproduct, provided temperature is controlled.

Functionalization of C3: vs. Pd-Catalysis

Once formed, the 3-chloro-N-ethylpyrazin-2-amine presents a decision point for medicinal chemists.

  • Path A: Classical

    
    :  Feasible only with strong nucleophiles (e.g., thiols, alkoxides) or forcing conditions. The intermediate Meisenheimer complex is less stable due to the electron donation from the C2-amine.
    
  • Path B: Buchwald-Hartwig / Suzuki Coupling: Preferred for forming C-C or C-N bonds with weaker nucleophiles (e.g., anilines). The oxidative addition of Pd(0) into the C3-Cl bond is facilitated by the directing effect of the C2-amine, which can coordinate to the metal center.[1]

Cyclization to Imidazo[1,2-a]pyrazines

The N1 nitrogen of the pyrazine ring remains nucleophilic. Reaction with


-haloketones (or equivalents) leads to alkylation at N1, followed by intramolecular condensation with the C2-amine to close the imidazole ring. This is the primary route to BTK and PI3K inhibitor scaffolds.

Visualizing the Reaction Landscape

G Start 2,3-Dichloropyrazine Intermediate 3-chloro-N-ethylpyrazin-2-amine (The Linchpin) Start->Intermediate + Ethylamine (1 eq) Regioselective SNAr SNAr_Cond Conditions: NaSR / Heat Intermediate->SNAr_Cond Pd_Cond Conditions: Pd(OAc)2 / Ligand / Ar-B(OH)2 Intermediate->Pd_Cond Cyc_Cond Conditions: R-COCH2Br / Heat Intermediate->Cyc_Cond Product_SNAr 3-alkylthio-N-ethylpyrazin-2-amine SNAr_Cond->Product_SNAr Displacement of Cl Product_Suzuki 3-aryl-N-ethylpyrazin-2-amine Pd_Cond->Product_Suzuki Cross-Coupling Product_Imidazo 8-(ethylamino)imidazo[1,2-a]pyrazine Cyc_Cond->Product_Imidazo Annulation

Figure 1: Divergent synthetic pathways from the 3-chloro-N-ethylpyrazin-2-amine scaffold.

Experimental Protocols

Protocol A: Synthesis of 3-chloro-N-ethylpyrazin-2-amine

Objective: Regioselective mono-amination of 2,3-dichloropyrazine.

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)

  • Ethylamine (70% aq. solution or 2M in THF) (1.1 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Ethanol (EtOH) [0.5 M concentration]

Procedure:

  • Dissolution: Dissolve 2,3-dichloropyrazine in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical: Low temperature prevents double substitution.

  • Addition: Add Et

    
    N followed by the dropwise addition of ethylamine over 15 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Dichloromethane (DCM) (3x).

  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    
  • Validation:

    
    H NMR should show a triplet/quartet for the ethyl group and two doublets (or singlets depending on resolution) for the pyrazine protons.
    
Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Functionalizing C3 with an aryl group.

Reagents:

  • 3-chloro-N-ethylpyrazin-2-amine (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Pd(OAc)

    
     (5 mol%)
    
  • XPhos or RuPhos (10 mol%)

  • K

    
    PO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Combine all solid reagents in a microwave vial or pressure tube. Seal and purge with Nitrogen/Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane/Water via syringe.

  • Heating: Heat to 90–100 °C for 2–12 hours. Note: Microwave irradiation at 110 °C for 30 mins is often more efficient for deactivated chloropyrazines.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purification: Flash chromatography.

Protocol C: Cyclization to Imidazo[1,2-a]pyrazine

Objective: Creating a bicyclic kinase inhibitor scaffold.

Reagents:

  • 3-chloro-N-ethylpyrazin-2-amine (1.0 equiv)

  • 2-Bromoacetophenone (1.1 equiv)

  • Solvent: Ethanol or Acetonitrile

  • Base: NaHCO

    
     (optional, often run without base initially to form the HBr salt)
    

Procedure:

  • Mixing: Dissolve the amine in Ethanol. Add 2-bromoacetophenone.

  • Reflux: Heat to reflux (80 °C) for 12–18 hours.

  • Observation: A precipitate often forms (the hydrobromide salt of the intermediate).

  • Cyclization Completion: If cyclization is incomplete, treat the intermediate with mild acid (or continue reflux) to ensure dehydration.

  • Workup: Neutralize with sat. NaHCO

    
     solution. Extract with EtOAc.
    
  • Result: The product is an 8-(ethylamino)-substituted imidazo[1,2-a]pyrazine.

Data Summary & Optimization

Table 1: Solvent & Base Effects on


 at C3 
Reaction of 3-chloro-N-ethylpyrazin-2-amine with Benzylmercaptan (Thiol)
SolventBaseTemp (°C)Yield (%)Notes
THFEt

N
60< 10Reactivity too low; amine deactivates ring.
DMFK

CO

10065Polar aprotic solvent stabilizes transition state.
DMSOCs

CO

12082Best conditions for difficult

.
WaterKF10045"Green" conditions; moderate yield but clean profile.

Troubleshooting Guide:

  • Problem: Starting material remains in Protocol B (Suzuki).

    • Solution: Switch ligand to RuPhos or BrettPhos .[2] These are bulky, electron-rich ligands designed for deactivated aryl chlorides.

  • Problem: Double addition in Protocol A.

    • Solution: Ensure temperature is strictly 0 °C during addition. Dilute the reaction further.

References

  • Regioselective Synthesis of Aminopyrazines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloropyrazine.
    • Source:Journal of Organic Chemistry / Molecules (General Pyrazine Chemistry).
    • Context: Establishes the kinetic preference for mono-substitution.
  • Imidazo[1,2-a]pyrazine Synthesis

    • Title: 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion.[3]

    • Source:Bioorganic & Medicinal Chemistry, 2014.
    • Context: Detailed protocols for cyclizing 2-amino-3-chloropyrazines.
  • Palladium Catalysis on Deactivated Heterocycles

    • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines (Analogous to Pyrazines).[1]

    • Source:Organic Letters, 2011.[4]

    • Context: Demonstrates the use of RuPhos/LiHMDS for coupling adjacent to amino groups.
  • Green Chemistry Approaches (

    
    ): 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chemistry - A European Journal (via NIH).
    • Context: Comparison of KF/Water vs Pd-c

Sources

HPLC analysis of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloro-N-ethylpyrazin-2-amine

Abstract

This technical guide outlines a robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8), a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (e.g., P2X3 receptor antagonists). The method addresses specific challenges associated with aminopyrazines, including peak tailing due to silanol interactions and the separation of lipophilic precursors from polar hydrolysis degradants.[1]

Chemical Context & Physicochemical Properties

Understanding the analyte's behavior is the foundation of this protocol.[1][2] 3-chloro-N-ethylpyrazin-2-amine possesses a pyrazine core with competing electronic effects: the electron-donating ethylamino group and the electron-withdrawing chlorine atom.

PropertyValueImplications for HPLC
CAS Number 53265-30-8Unique Identifier
Structure Pyrazine ring, 2-NHEt, 3-ClBasic nitrogen centers; potential for silanol interaction.
Molecular Weight 157.60 g/mol Suitable for UV detection; low MW requires good retention.[1]
LogP (Predicted) ~0.79Moderately polar.[1] Requires low organic start in gradient.[1]
pKa (Estimated) ~1.5 - 2.5 (Ring N)Weak base.[1] At pH 2-3, it is partially/fully protonated.[1] At pH >7, it is neutral.[1]
UV Max ~250 nm, ~310 nmDual-band absorption typical of aminopyrazines.[1]

Method Development Strategy (The "Why")

Column Selection: The Silanol Challenge

Aminopyrazines often exhibit severe peak tailing on standard C18 columns due to the interaction between the basic ring nitrogens and residual acidic silanols on the silica support.[1]

  • Decision: Use a Base-Deactivated Silica (BDS) or a Polar-Embedded C18 column. These columns shield silanols, ensuring sharp peak shapes for basic compounds without the need for ion-pairing agents.[1]

Mobile Phase pH: Controlling Ionization
  • Option A (Acidic, pH 2.5): Protonates the ring nitrogen.[1] Advantages: High solubility, reproducible retention times.[1] Disadvantage: Reduced retention (more polar species).[1]

  • Option B (Neutral/Basic, pH 7-9): Keeps the molecule neutral. Advantages: Higher retention (LogP ~0.8).[1] Disadvantage: Requires high-pH stable columns (e.g., Hybrid Silica).[1]

  • Selected Protocol: Acidic (0.1% Phosphoric Acid or TFA) . This is the industry standard for robustness. The reduced retention is managed by starting the gradient with high aqueous content.[1]

Impurity Logic

The synthesis typically involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyrazine with ethylamine. The method must separate:

  • Analyte: 3-chloro-N-ethylpyrazin-2-amine.

  • Impurity A (Starting Material): 2,3-Dichloropyrazine (Less polar, elutes later).[1]

  • Impurity B (Over-reaction): N,N'-diethylpyrazine-2,3-diamine (More lipophilic, elutes latest).

  • Impurity C (Hydrolysis): 3-chloropyrazin-2-ol (Acidic/Tautomeric, elutes early).

Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
HPLC System Agilent 1260/Waters Alliance (or equivalent) with PDAStandard analytical platform.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18 End-capped for base deactivation; 3.5 µm offers better resolution than 5 µm.
Column Temp 35°CImproves mass transfer and peak sharpness.[1]
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.[1]
Injection Vol 5 - 10 µLPrevent column overload.
Detection 254 nm (bw 4 nm), Ref 360 nmPrimary aromatic absorption band.[1]
Reagents
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.2).[1]

    • Note: For LC-MS compatibility, substitute with 0.1% Formic Acid.[1]

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).[1]

  • Diluent: Water:Acetonitrile (50:50 v/v).[1]

Gradient Program

Designed to retain the polar analyte while eluting the lipophilic dichloropyrazine.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial hold for polar retention.
2.0955Isocratic hold.[1]
12.04060Linear ramp to elute impurities.
15.01090Wash step (remove dimers).[1]
17.01090Hold wash.[1]
17.1955Return to initial.[1]
22.0955Re-equilibration.[1]

Visualizations

Method Logic & Impurity Profiling

This diagram illustrates the separation logic based on the synthesis pathway and polarity.

G cluster_chromatogram Chromatographic Output (Time ->) Start Synthesis Reaction (S_NAr) SM Starting Material 2,3-Dichloropyrazine (Lipophilic) Start->SM Unreacted Product Target Analyte 3-chloro-N-ethylpyrazin-2-amine (Medium Polarity) Start->Product Main Path Imp_Hydro Impurity: Hydrolysis 3-chloropyrazin-2-ol (Polar/Acidic) Start->Imp_Hydro Side Reaction Imp_Bis Impurity: Bis-Substituted N,N'-diethylpyrazine-2,3-diamine (High Lipophilicity) Start->Imp_Bis Over-reaction Column C18 Column Separation (Gradient Elution) SM->Column Product->Column Imp_Hydro->Column Imp_Bis->Column Elution Elution Order Column->Elution Peak1 1. Hydrolysis Impurity (RT ~3 min) Peak2 2. Target Analyte (RT ~7 min) Peak3 3. SM (Dichloro) (RT ~11 min) Peak4 4. Bis-Impurity (RT ~14 min)

Caption: Separation logic linking synthesis precursors to chromatographic elution order based on polarity.

Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh 10mg Sample Dissolve Dissolve in 50:50 ACN:H2O (Sonicate 5 min) Weigh->Dissolve Filter Filter (0.22 µm PTFE) Dissolve->Filter Inject Inject 5 µL Filter->Inject Run Run Gradient (22 min total) Inject->Run Detect Detect @ 254 nm Run->Detect Integ Integrate Peaks Detect->Integ Calc Calculate % Area / Assay Integ->Calc

Caption: Step-by-step analytical workflow from sample weighing to data calculation.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine use.

  • Resolution (Rs): > 2.0 between the Analyte and the nearest impurity (likely the hydrolysis product or a synthesis by-product).[1]

  • Tailing Factor (T): < 1.5 for the main peak.[1] If T > 1.5, replace the column or increase buffer strength.

  • Precision: RSD < 1.0% for 5 replicate injections of the standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Troubleshooting Guide

  • Problem: Peak splitting or shoulder on the main peak.

    • Cause: Sample solvent is too strong (100% ACN) or pH mismatch.

    • Solution: Dissolve sample in mobile phase or 50:50 Water:ACN.[1]

  • Problem: Retention time drift.

    • Cause: "Phase collapse" if using 100% aqueous start on a standard C18.[1]

    • Solution: Ensure at least 5% organic is present at T=0 (as per protocol).[1]

  • Problem: Carryover.

    • Cause: Basic amine sticking to injector seal.[1]

    • Solution: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 593265, 3-chloro-N-ethylpyrazin-2-amine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography.[1] Wiley.[1] (Foundational text on RP-HPLC method development for basic compounds).

  • Dolan, J. W. (2002). Tailing Peaks for Basic Compounds.[1] LCGC North America.[1] (Authoritative guide on silanol interactions).

Sources

Derivatization Strategies for 3-Chloro-N-ethylpyrazin-2-amine in High-Throughput Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PYR-042

Abstract

This application note details the strategic derivatization of 3-chloro-N-ethylpyrazin-2-amine (CAS: 5938-91-0), a versatile scaffold in kinase and GPCR ligand discovery. While the pyrazine core is privileged in medicinal chemistry (e.g., Bortezomib, CX-4945), the specific electronic push-pull nature of the 2-amino-3-chloro substitution pattern requires tailored synthetic protocols. This guide provides validated workflows for Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-coupling, and bioconjugation for fluorescent probe development.

Introduction & Reactivity Profile

The 3-chloro-N-ethylpyrazin-2-amine scaffold presents a unique reactivity profile governed by the interplay between the electron-deficient pyrazine ring and the electron-donating ethylamino group.

  • The Activation: The ring nitrogens (positions 1 and 4) withdraw electron density, activating the C3-chlorine toward nucleophilic attack.

  • The Deactivation: The N-ethylamino group at C2 donates electron density into the ring via resonance. This significantly lowers the electrophilicity of the C3 position compared to a naked 2-chloropyrazine.

Implication for Protocol Design: Standard thermal


 conditions often result in sluggish kinetics or incomplete conversion. Consequently, our protocols prioritize Microwave-Assisted Synthesis  and High-Activity Palladium Catalysts  to overcome this electronic deactivation.
Strategic Workflow

The following diagram outlines the three primary derivatization pathways covered in this guide:

DerivatizationStrategy Scaffold 3-chloro-N- ethylpyrazin-2-amine SNAr Pathway A: SNAr Displacement Scaffold->SNAr Amines/Thiols (Microwave) Suzuki Pathway B: Suzuki-Miyaura Coupling Scaffold->Suzuki Boronic Acids Pd(dppf)Cl2 Probe Pathway C: Bioconjugation (Linker Strategy) Scaffold->Probe 1. Diamine Linker 2. NHS-Ester Library Small Molecule Library (SAR) SNAr->Library Biaryl Biaryl Kinase Inhibitors Suzuki->Biaryl Tracer Fluorescent/Biotin Tracers Probe->Tracer

Figure 1: Divergent synthesis pathways for 3-chloro-N-ethylpyrazin-2-amine. Pathway A and B are used for SAR library generation, while Pathway C is specific for assay development.

Module A: Microwave-Assisted (Library Generation)

This is the "workhorse" method for generating diversity at the 3-position. Due to the deactivating effect of the C2-amine, microwave irradiation is recommended to drive the reaction to completion without prolonged heating that causes tarring.

Protocol 1: Amination of C3-Chloride

Objective: Displace chloride with primary or secondary amines.

Reagents:

  • Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.5 – 2.0 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Solvent: Anhydrous NMP (N-Methyl-2-pyrrolidone) or DMSO. Avoid Ethanol as it requires temperatures exceeding its boiling point.

Step-by-Step Methodology:

  • Preparation: In a microwave-compatible vial (2–5 mL), dissolve the pyrazine substrate (0.2 mmol) in NMP (1.5 mL).

  • Addition: Add the amine nucleophile followed by DIPEA. Cap the vial under nitrogen atmosphere.

  • Irradiation: Heat in a microwave reactor at 140°C for 20–40 minutes (High Absorption setting).

    • Note: If using thermal heating (oil bath), reflux at 130°C for 12–16 hours is required.

  • Work-up: Dilute the reaction mixture with EtOAc (15 mL) and wash with water (

    
     mL) to remove NMP. Wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Validation:

  • LC-MS: Monitor for the disappearance of the parent ion (

    
    , 
    
    
    
    ) and appearance of the product mass.
  • NMR: Loss of the Cl-adjacent carbon signal (if

    
     is run) or shift in ring protons.
    

Module B: Palladium-Catalyzed Cross-Coupling (Biaryl Synthesis)[1]

For creating biaryl systems (common in kinase inhibitors like Imatinib analogs), the Suzuki-Miyaura coupling is preferred.

Protocol 2: Suzuki-Miyaura Coupling

Objective: Form a C-C bond between C3 and an aryl/heteroaryl group.

Reagents:

  • Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)

  • Boronic Acid/Ester: Aryl-B(OH)

    
     or Aryl-BPin (1.2 eq)
    
  • Catalyst:

    
     (5 mol%)
    
    • Why: The ferrocene ligand (dppf) is robust and resists deactivation by the pyrazine nitrogens.

  • Base:

    
     (aqueous) (3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology:

  • Inerting: Charge a reaction tube with the pyrazine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane and the aqueous base via syringe.

  • Reaction: Heat at 90°C for 4–6 hours .

    • Caution: Do not overheat (>100°C) if using unstable heteroaryl boronic acids (e.g., 2-pyridine boronic acid), as protodeboronation is a competing side reaction.

  • Scavenging: Filter through a pad of Celite to remove Palladium black. Rinse with MeOH/DCM.

  • Purification: Reverse-phase HPLC is often necessary for polar biaryl products.

Module C: Bioconjugation for Assay Probes

This module describes converting the scaffold into a tracer for Fluorescence Polarization (FP) or TR-FRET assays.

Strategy: The "Linker-First" Approach

Direct attachment of a large fluorophore to the steric 3-position is difficult. We utilize a diamine linker to create a solvent-exposed primary amine, which is then labeled.

BioConjugation Step1 Step 1: Linker Attachment React 3-Cl-Pyrazine with excess N-Boc-ethylenediamine Step2 Step 2: Deprotection Remove Boc group (TFA/DCM) to reveal primary amine Step1->Step2 Purify Intermediate Step3 Step 3: Labeling React with FITC-NHS or Biotin-NHS ester Step2->Step3 Neutralize pH

Figure 2: Step-wise synthesis of a pyrazine-based bioassay tracer.

Protocol 3: Synthesis of Fluorescent Tracer
  • Linker Installation:

    • React 3-chloro-N-ethylpyrazin-2-amine (1 eq) with N-Boc-ethylenediamine (3 eq) using the Module A (Microwave) conditions.

    • Note: The excess diamine prevents dimerization (bis-substitution).

    • Purify the Boc-protected intermediate.

  • Deprotection:

    • Stir intermediate in DCM:TFA (4:1) for 1 hour at room temperature. Evaporate volatiles to yield the TFA salt.

  • Conjugation:

    • Dissolve the TFA salt in DMF. Add DIPEA (5 eq) to ensure the primary amine is free.

    • Add FITC-NHS or AlexaFluor-NHS (1.1 eq). Stir in the dark for 2 hours.

    • Purification: Isolate via semi-prep HPLC (Acetonitrile/Water + 0.1% TFA).

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
No Reaction (

)
Electron deactivation by N-ethyl group.Switch from thermal heating to Microwave (140°C) . Change solvent to NMP.
Protodeboronation (Suzuki) Boronic acid instability.Lower temp to 80°C. Switch base to

. Use Boronic Ester (BPin) instead of acid.
Pd Black Precipitation Catalyst decomposition.Ensure rigorous degassing (Argon sparge). Add catalyst last under counter-flow of Argon.
Low Yield (Conjugation) pH too low during NHS reaction.The TFA salt from deprotection buffers the solution. Ensure pH is ~8.5 using excess DIPEA.

References

  • Pyrazine Reactivity Overview: March's Advanced Organic Chemistry, 8th Edition. Wiley. (General reactivity of electron-deficient heterocycles).
  • 
     on Chloropyrazines: 
    
    • Lunn, G., et al. "Reactions of 2-chloropyrazine derivatives." Journal of Organic Chemistry. (Generalized citation for standard heterocycle methodology).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides.
  • Kinase Inhibitor Synthesis (Pyrazine Scaffold): Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines and related heterocycles as protein kinase inhibitors." Future Medicinal Chemistry.
  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.

(Note: While specific URLs for the exact N-ethyl derivative synthesis are proprietary or deep-web, the protocols above are derived from standard, validated methodologies for the 2-amino-3-chloropyrazine class found in the cited literature.)

Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of 3-chloro-N-ethylpyrazin-2-amine via Buchwald-Hartwig amination represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors and GPCR ligands. However, this substrate presents a "perfect storm" of challenges for palladium catalysis:

  • Electronic Deactivation: The electron-deficient pyrazine core strengthens the C–Cl bond, making oxidative addition difficult compared to aryl chlorides.

  • Catalyst Poisoning: The pyrazine nitrogens and the secondary amine at the C2 position can chelate the Pd center, displacing ligands and arresting the catalytic cycle.

  • Competitive Nucleophilicity: The endogenous N-ethylamino group can act as a competing nucleophile, leading to homocoupling or oligomerization.

This guide provides a robust, field-validated protocol overcoming these barriers. We utilize Third-Generation (G3) Buchwald Precatalysts incorporating bulky, electron-rich biarylphosphine ligands (BrettPhos/RuPhos) to facilitate oxidative addition while preventing catalyst deactivation.

Critical Reaction Parameters

Ligand Selection: The "Lock and Key" Approach

Success depends entirely on the ligand's ability to destabilize the Pd(II) intermediate, forcing reductive elimination.

ParameterRecommended SystemScientific Rationale
Primary Amines BrettPhos Large bite angle and bulk prevent bis-ligation; high electron density accelerates oxidative addition into the electron-poor pyrazine C–Cl bond.
Secondary Amines RuPhos Specifically designed to prevent

-hydride elimination and accommodate sterically hindered secondary amines.
Base LiHMDS or NaOtBu LiHMDS (1.0 M in THF) is preferred for substrates with acidic protons. It minimizes hydrolytic side reactions common with carbonate bases in electron-deficient systems.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow sufficient thermal energy for the difficult oxidative addition step.
The "Self-Validating" Control

Before committing valuable substrate, run a System Suitability Test (SST) using Morpholine as the coupling partner. Morpholine is a highly reactive secondary amine. If your catalyst system fails to couple morpholine with 3-chloro-N-ethylpyrazin-2-amine (>90% conversion in 1h), the catalyst is inactive or the solvent is wet.

Detailed Experimental Protocol

Materials & Reagents[1]
  • Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 equiv)

  • Coupling Partner: Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (for secondary amines) or BrettPhos Pd G3 (for primary amines) (0.02 – 0.05 equiv)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (solid, 1.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Procedure (Schlenk/Vial Scale)
  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the vial with:

    • 3-chloro-N-ethylpyrazin-2-amine (157.6 mg, 1.0 mmol)

    • Solid Amine partner (if applicable, 1.2 mmol)

    • RuPhos Pd G3 (17 mg, 2 mol%) [Note: Use G3 precatalyst to ensure accurate Pd:L ratio]

    • If using NaOtBu: Add 144 mg (1.5 mmol) at this stage.

  • Degassing: Evacuate the vial and backfill with Argon three times.

  • Liquid Addition:

    • Add 1,4-Dioxane (2.0 mL, 0.5 M concentration).

    • Add Liquid Amine partner (if applicable, 1.2 mmol) via syringe.

    • If using LiHMDS: Add 2.2 mL of 1.0 M LiHMDS solution dropwise at room temperature.

  • Reaction:

    • Seal the vial (use electrical tape or Parafilm over the cap edges).

    • Heat to 80 °C in a pre-heated aluminum block.

    • Stir vigorously (800 rpm) for 2–4 hours.

  • Monitoring (The Checkpoint):

    • At T=1h, withdraw 10 µL aliquot.

    • Quench in 200 µL MeOH/Acetonitrile.

    • Analyze via LC-MS. Look for the disappearance of the chloride (M+H = 158/160) and formation of product.

    • Pass Criteria: >50% conversion. If <10%, raise Temp to 100 °C.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with EtOAc (10 mL) and quench with saturated NH4Cl (10 mL).

    • Separate phases.[2] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Dry organics over Na2SO4, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Mechanism & Troubleshooting

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this pyrazine substrate, highlighting the critical oxidative addition step which is the rate-determining step (RDS) for electron-deficient chlorides.

BuchwaldHartwig cluster_substrate Substrate Challenges PreCat Pd G3 Precatalyst (Activation) Pd0 L-Pd(0) Active Species PreCat->Pd0 Base activation OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + 3-Cl-Pyrazine PdII_Ar L-Pd(II)-Ar-Cl (Pyrazine Complex) OxAdd->PdII_Ar BaseStep Ligand Exchange & Deprotonation (+ Amine, + Base) PdII_Ar->BaseStep PdII_Amido L-Pd(II)-Ar-N(R)R' BaseStep->PdII_Amido - Base-HCl RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regenerate Catalyst Product N2-ethyl-N3-substituted pyrazine-2,3-diamine RedElim->Product Warning1 Pyrazine N-Chelation (Slows OA) Warning2 C3-Cl Bond Strength (Requires e- rich Ligand)

Caption: Catalytic cycle for the amination of 3-chloro-N-ethylpyrazin-2-amine. Note the oxidative addition is the rate-limiting step due to the electron-deficient ring.

Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or oxidative addition failure.Switch to BrettPhos (primary) or RuPhos (secondary). Increase Temp to 100°C. Ensure solvent is degassed (O2 kills Pd(0)).
Homocoupling (Dimer) Substrate acting as nucleophile.The N-ethyl group is reacting with another molecule of SM. Decrease concentration (0.1 M). Add the amine partner in larger excess (1.5–2.0 equiv).
Dehalogenation (Hydrodechlorination)

-hydride elimination from amine or solvent.
Switch solvent from Isopropanol/Alcohol to Toluene or Dioxane . Avoid excessive heating (>110°C).
Low Yield Product chelation to Pd.Use a "scavenger" workup: Add SiliaMetS® Thiol or wash with aqueous cysteine to strip Pd from the product.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Glovebox Inert Atmosphere: Add Pd G3, Base, SM Start->Glovebox Solvent Solvent Addition: Degassed Dioxane Glovebox->Solvent Argon Line Heat Reaction: 80°C, 2-4h Solvent->Heat Check Checkpoint: LCMS @ 1h Heat->Check Check->Heat <50% Conv. (Add time/heat) Workup Workup: Quench NH4Cl Extract EtOAc Check->Workup >50% Conv. Purify Purification: Flash Column Workup->Purify

Caption: Operational workflow ensuring inert handling and catalytic integrity.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amines with Aryl Halides."[3] Accounts of Chemical Research, 1998. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Lutz, M. R., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2011. (Provides the closest precedent for 3-halo-2-aminoheterocycles). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

3-chloro-N-ethylpyrazin-2-amine is a functionalized heterocycle commonly used as a building block in medicinal chemistry (e.g., kinase inhibitor synthesis). Its stability is compromised by two competing electronic features:

  • The Pyrazine Core: Electron-deficient and prone to nucleophilic aromatic substitution (

    
    ).[1]
    
  • The C-Cl Bond: A labile leaving group activated by the ring nitrogens.

  • The Secondary Amine: An internal nucleophile that increases the risk of self-condensation (dimerization).

Critical Warning: This compound is not indefinitely stable in solution. It exhibits sensitivity to hydrolysis (loss of Cl), dimerization (concentration-dependent), and photo-oxidation .

Module 1: Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the pathways by which it occurs. The 3-chloro position is highly activated. In solution, three primary degradation routes exist:

  • Hydrolysis (

    
    ):  Water acts as a nucleophile, displacing the chlorine atom to form the pyrazinone tautomer. This is accelerated by acidic pH (protonation of ring N) or basic pH (
    
    
    
    attack).
  • Dimerization: At high concentrations (>50 mM), the N-ethyl amine of one molecule attacks the C-Cl position of another.

  • Photo-Oxidation: Pyrazines absorb UV light, leading to N-oxide formation or ring-opening radical reactions.

Visualization: Degradation Pathways

degradation_pathways Start 3-chloro-N-ethylpyrazin-2-amine (Intact) Hydrolysis Pyrazinone Derivative (Hydrolysis Product) Start->Hydrolysis + H2O / Acid / Base Dimer Dimerized Salt (Precipitate) Start->Dimer High Conc. (>50mM) + Heat Oxide N-Oxide (Yellowing) Start->Oxide + O2 / UV Light

Figure 1: Primary degradation pathways. Note that hydrolysis and dimerization are driven by the labile C-Cl bond.

Module 2: Storage & Handling Protocols

Solvent Compatibility Matrix

The choice of solvent is the single most critical factor in preventing degradation.

Solvent ClassRecommended?Risk FactorNotes
Anhydrous DCM YES LowBest for short-term handling. Non-nucleophilic.
Anhydrous THF YES LowGood solubility; ensure peroxide-free.
DMSO NO HighHygroscopic (absorbs water

hydrolysis); Oxidizing agent.
Methanol/Ethanol NO HighNucleophilic attack (alkoxylation) replaces Cl with OMe/OEt.
Water (Buffers) NO CriticalRapid hydrolysis to pyrazinone.
Acetonitrile YES (Conditional) MediumGood for LCMS, but store only <24h.
Standard Operating Procedure (SOP) for Storage
  • State: Store as a solid whenever possible. Solutions degrade 10-100x faster.

  • Temperature: -20°C for solid; -80°C for solutions (if unavoidable).

  • Atmosphere: Flush vials with Argon or Nitrogen. Oxygen promotes N-oxidation.

  • Container: Amber glass vials (UV protection) with PTFE-lined caps.

Module 3: Troubleshooting & FAQs

Q1: My solution turned from colorless to bright yellow overnight. Is it ruined?

  • Diagnosis: This indicates N-oxidation or early-stage oligomerization . Pyrazine N-oxides are often highly colored (yellow/orange).

  • Action: Check purity via LCMS. If purity is >90%, purify via silica plug immediately. If <80%, discard.

  • Prevention: Use amber vials and purge with Argon.

Q2: I see a precipitate in my stock solution (stored in DCM).

  • Diagnosis: This is likely the HCl salt of the dimer . As the amine attacks the chloride, HCl is generated, which protonates the remaining starting material or the dimer, causing precipitation.

  • Action: Filter the solid. The filtrate might still contain usable monomer, but the concentration has changed.

  • Prevention: Dilute your stock solution. Dimerization is second-order kinetics (rate

    
    ). Keeping concentrations <10 mg/mL  significantly slows this process.
    

Q3: LCMS shows a new peak at M-18 (approx). What is it?

  • Diagnosis: Hydrolysis.[2][3][4]

    • Mechanism:[1][2][5][6][7][8] Loss of Cl (-35.5) + Gain of OH (+17.0)

      
       Net change -18.5 amu.
      
    • Cause: Wet solvent or acidic impurities in the solvent.

  • Action: Use anhydrous solvents and molecular sieves.

Module 4: QC & Purification Workflows

Before using stored material in critical biological assays, validate integrity using this logic flow.

Protocol: Purity Validation
  • Diluent: Acetonitrile (do not use MeOH, it may react in the autosampler).

  • Run Time: Fast gradient (5 mins) to minimize on-column degradation.

  • Detection: UV 254 nm (aromatic) and 220 nm (amide/amine).

Visualization: Troubleshooting Logic

troubleshooting_logic Obs Observation: Impurity Peak on LCMS MassCheck Check Mass Shift (Delta from Parent) Obs->MassCheck Hydrolysis Delta -18 amu (Hydrolysis: Cl -> OH) MassCheck->Hydrolysis Used Aqueous/Wet Solvent? Alkoxylation Delta -4 amu (OMe) (Solvent Reaction) MassCheck->Alkoxylation Used Methanol? Dimer Delta +Parent - 36 (Dimerization) MassCheck->Dimer High Conc. Storage? Oxide Delta +16 amu (N-Oxidation) MassCheck->Oxide Old/Light Exposed?

Figure 2: Rapid diagnostic tree for identifying impurities based on mass spectrometry shifts.

References & Authoritative Grounding

  • Reactivity of Chloropyrazines: The C-Cl bond in 3-chloropyrazin-2-amine derivatives is activated for nucleophilic aromatic substitution (

    
    ) due to the electron-withdrawing nature of the ring nitrogens.
    
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (General reactivity of diazines).

  • Hydrolysis Risks: Chloropyrazines undergo hydrolysis to pyrazinones in aqueous media, a reaction catalyzed by both acid and base.

    • Context:Journal of the Chemical Society C: Organic, 1971, "Nucleophilic substitution reactions of chloropyrazines."

  • Photostability: Aminopyrazines are documented to be photosensitive, requiring protection from UV light to prevent N-oxidation and ring degradation.

    • Source:International Journal of Pharmacy & Pharmaceutical Research, 2015. "Photostability Study of Biopharmaceutical Products."

  • Compound Data: 3-chloro-N-ethylpyrazin-2-amine (CAS 42453-19-0).

    • Source: PubChem Database.[9]

Sources

Technical Support Center: Process Development for 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ZN-003 Status: Active Support Subject: Scale-up Optimization & Troubleshooting for


 Amination of 2,3-Dichloropyrazine

Executive Summary & Reaction Mechanics[1][2]

User Query: "How do I scale up the synthesis of 3-chloro-N-ethylpyrazin-2-amine without forming the bis-amino impurity or triggering a thermal runaway?"

Technical Insight: The synthesis relies on a Nucleophilic Aromatic Substitution (


) of 2,3-dichloropyrazine with ethylamine. While 2,3-dichloropyrazine is symmetrical, the reaction kinetics change drastically after the first substitution.
  • Step 1 (Desired): The electron-deficient pyrazine ring facilitates the displacement of the first chloride.

  • Step 2 (Undesired): The newly introduced ethylamino group is electron-donating (via resonance), which deactivates the ring toward further nucleophilic attack. However, at elevated temperatures or high local concentrations of amine, the second chloride will be displaced, forming the

    
    -diethyl-2,3-diaminopyrazine impurity.
    
Reaction Pathway Diagram

ReactionPathway SM 2,3-Dichloropyrazine (Starting Material) Inter Transition State (Meisenheimer Complex) SM->Inter + EtNH2 (k1) Hydrolysis 3-Chloro-2-hydroxypyrazine (Hydrolysis Impurity) SM->Hydrolysis + H2O (Wet Solvent) Reagent Ethylamine (Nucleophile) Product 3-Chloro-N-ethylpyrazin-2-amine (Target) Inter->Product - HCl Impurity N,N'-Diethyl-2,3-diaminopyrazine (Over-reaction Impurity) Product->Impurity + EtNH2 (k2) High Temp/Excess

Caption: Kinetic pathway showing the competition between the desired mono-amination (k1) and the undesired bis-amination (k2).

The "Golden Batch" Protocol (Scale-Up Ready)

This protocol is designed for 100g scale, prioritizing heat transfer control and impurity minimization.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
2,3-Dichloropyrazine 1.0SubstratePurity >98% (avoid hydrolysis products)
Ethylamine (2.0M in THF) 2.2Nucleophile/BaseUse anhydrous to prevent hydrolysis.
THF (Anhydrous) 10 VolSolventSolubilizes SM; acts as heat sink.

Note: If using aqueous ethylamine (70%), reduce temperature to -10°C to suppress competition from water (hydrolysis).

Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Charge: Add 2,3-Dichloropyrazine (1.0 eq) and THF (10 volumes). Cool the solution to 0°C .

  • Controlled Addition (The Critical Step):

    • Charge Ethylamine (2.2 eq) into the addition funnel.

    • Dosing Rate: Add dropwise over 2 hours.

    • Constraint: Maintain internal temperature

      
      . The reaction is exothermic; rapid addition will cause local heating and promote Bis-impurity  formation.
      
  • Reaction Aging:

    • Allow the mixture to warm to 20°C (Room Temp) over 1 hour.

    • Stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: SM < 0.5%, Bis-impurity < 2.0%.

  • Quench & Work-up:

    • Add Water (10 volumes) to dissolve the ethylammonium chloride salt.

    • Extract with Ethyl Acetate (2 x 5 volumes).

    • Wash combined organics with Brine . Dry over

      
      .
      
  • Isolation:

    • Concentrate in vacuo.

    • Purification: Recrystallize from Heptane/EtOAc (9:1) if purity is <98%.

Process Flow Diagram

ProcessFlow Start Reactor Preparation N2 Purge, Jacket 0°C Dissolution Charge 2,3-Dichloropyrazine + THF (10 Vol) Start->Dissolution Dosing Controlled Addition of EtNH2 Rate limit: T_int < 5°C Dissolution->Dosing Aging Warm to 20°C Stir 4-6h Dosing->Aging IPC IPC Check (HPLC) SM < 0.5%? Aging->IPC IPC->Aging No (Extend time) Quench Water Quench Phase Separation IPC->Quench Yes Cryst Crystallization Heptane/EtOAc Quench->Cryst

Caption: Workflow for the controlled synthesis of 3-chloro-N-ethylpyrazin-2-amine.

Troubleshooting Guide & FAQs

Issue 1: High Levels of Bis-Impurity (>5%)

Diagnosis: The reaction temperature was too high, or the amine addition was too fast (creating "hot spots"). Corrective Action:

  • Immediate: You cannot reverse this. You must purify via column chromatography (silica gel, 0-20% EtOAc in Hexanes) as crystallization is often ineffective for separating the mono- and bis-adducts due to structural similarity.

  • Prevention: In the next run, lower the dosing temperature to -10°C and dilute the ethylamine further before addition.

Issue 2: Unreacted Starting Material Stalls

Diagnosis: The ethylammonium chloride salt byproduct has precipitated and coated the unreacted pyrazine, or the ethylamine was lost to evaporation (it is volatile, bp 16.6°C). Corrective Action:

  • Add an additional 0.2–0.5 eq of Ethylamine.

  • Increase agitation speed (RPM) to break up salt cakes.

  • Do not heat above 40°C to force completion; this will only generate impurities.

Issue 3: Formation of "Tar" or Dark Color

Diagnosis: Pyrazines are electron-deficient and can polymerize or decompose under highly basic conditions if oxygen is present. Corrective Action:

  • Ensure the reactor is strictly inerted (

    
     or Ar) before adding the amine.[1]
    
  • Check the quality of the THF (peroxides can initiate radical decomposition).

FAQ: Solvent Selection

Q: Can I use Ethanol instead of THF to make the process greener? A: Yes, but with caveats. Ethanol is protic and stabilizes the leaving group (


), potentially accelerating the reaction. However, Ethanol is also a nucleophile. If you use strong bases (like NaOEt) or high temps, you risk forming the ethoxy-ether byproduct. If using Ethanol, stick to mild temperatures (RT) and use excess ethylamine as the base.

Q: Is the product stable? A: The product is an amine and a chloropyrazine. It is stable as a solid but can slowly hydrolyze in acidic aqueous solutions. Store under inert atmosphere in the cold.

Safety & Compliance Data

  • Hazard Identification:

    • 2,3-Dichloropyrazine: Irritant (Skin/Eye), potential sensitizer.

    • Ethylamine: Extremely Flammable, Corrosive, Toxic by inhalation.

    • Reaction Profile: Exothermic. Calculate the Adiabatic Temperature Rise (

      
      ) before scaling beyond 1kg.
      
  • Waste Disposal: Aqueous streams will contain ethylammonium chloride and traces of pyrazine. Do not mix with bleach (hypochlorite) streams, as chloramines may form.

References

  • Safety Data Sheet: 2,3-Dichloropyrazine. Fisher Scientific. (2010).[2][3] Hazards and Handling.[2][4][5][6]Link

  • Safety Data Sheet: 3-chloro-N-ethylpyrazin-2-amine. Fluorochem. (2024). Product Specification and GHS Classification.[4][6]Link

  • Regioselectivity in Nucleophilic Aromatic Substitution of Pyrazines.General Principles of Heterocyclic Chemistry. (Contextual grounding for mechanism on diazines).
  • Patent Context: See generally WO2004056791 (Roche Palo Alto) for usage of 3-chloro-N-ethylpyrazin-2-amine as an intermediate in P2X3 antagonist synthesis. Link

Sources

Technical Support Center: Solubilization of 3-Chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket ID: SOL-PYR-003 Subject: Enhancing solubility of 3-chloro-N-ethylpyrazin-2-amine for experimental workflows[1][2]

Introduction: The Physicochemical Challenge

Welcome to the technical support hub. You are likely encountering precipitation or poor dissolution with 3-chloro-N-ethylpyrazin-2-amine .[1][2] This is a common issue with halogenated aminopyrazines. To solve this, we must first diagnose the molecular root cause.

Diagnostic Profile
  • Lipophilicity (LogP): ~1.5 – 2.0 (Predicted).[1][2] The chlorine atom and ethyl group add significant hydrophobicity to the pyrazine core.

  • Basicity (pKa): Weakly basic.[1][2] The pyrazine nitrogens are electron-deficient due to the ring system. The chlorine substituent (electron-withdrawing) further lowers the pKa of the amino group, likely into the range of 1.0 – 3.0 .

  • Crystal Lattice: The planar structure allows for tight pi-stacking in the solid state, creating a high lattice energy barrier that water molecules cannot easily overcome.

The Consequence: This molecule behaves like a "brick dust" solid—it prefers its own crystal lattice over solvation in water at neutral pH.[2]

Module 1: Chemical Modification (Salt Formation)

Best for: Chemistry applications, scale-up, and long-term storage.[1]

Since the molecule is a weak base, converting the free base into a salt is the most robust method to improve aqueous solubility. However, because the basicity is low, you need a strong acid to drive protonation.

Protocol: Hydrochloric Acid Salt Formation

Note: Weak acids like citric or acetic acid may not be strong enough to protonate this specific pyrazine derivative effectively.

  • Dissolution: Dissolve 100 mg of 3-chloro-N-ethylpyrazin-2-amine in a minimal amount of anhydrous Ethanol or Diethyl Ether (approx. 2-5 mL).

  • Acid Addition: In a fume hood, add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

    • Observation: You should see immediate cloudiness or precipitation as the ionic salt forms.[2]

  • Isolation:

    • Cool the mixture on ice for 30 minutes.

    • Filter the solid (vacuum filtration).[2]

    • Wash with cold ether (to remove unreacted free base).[1][2]

  • Drying: Dry under high vacuum to remove residual solvent.[1][2]

Result: The resulting hydrochloride salt will have significantly higher water solubility than the free base.

Module 2: Formulation for Biological Assays

Best for: Cell culture, enzyme inhibition assays, and animal studies.

If you cannot alter the compound chemically (i.e., you must use the free base), you must use a Co-solvent System .

The "Golden Triangle" Formulation

For intravenous (IV) or intraperitoneal (IP) administration in mice, or for spiking into cell media:

ComponentRoleRecommended % (v/v)
DMSO Primary Solubilizer (Stock)5% - 10%
PEG 400 Co-solvent / Stabilizer30% - 40%
Water / Saline Bulk Vehicle50% - 65%
Step-by-Step Formulation Protocol

CRITICAL: Order of addition matters. Adding water too early will cause irreversible precipitation.[1][2]

  • Weigh: Accurately weigh the target amount of 3-chloro-N-ethylpyrazin-2-amine.

  • Primary Solubilization: Dissolve completely in 100% DMSO . Vortex until clear.

    • Target Concentration: 20–50 mg/mL in this step.[1][2]

  • Secondary Solubilization: Add PEG 400 to the DMSO solution. Vortex.

  • Dilution: Slowly add warm (37°C) Water or Saline dropwise while vortexing.

    • Why Warm? Heat reduces the kinetic barrier to precipitation.[2]

Module 3: Visual Troubleshooting Workflows

Workflow A: Selecting the Right Solubilization Strategy

SolubilityStrategy Start Start: 3-chloro-N-ethylpyrazin-2-amine AppType What is the Application? Start->AppType ChemSyn Chemical Synthesis / Scale-up AppType->ChemSyn Chemistry BioAssay Biological Assay (Cells/Animals) AppType->BioAssay Biology SaltForm Protocol: HCl Salt Formation ChemSyn->SaltForm DMSOStock Make 100mM DMSO Stock BioAssay->DMSOStock Dilution Dilute into Media/Buffer DMSOStock->Dilution Precip Did it Precipitate? Dilution->Precip Success Proceed with Experiment Precip->Success No Cosolvent Switch to DMSO/PEG400/Water Precip->Cosolvent Yes

Caption: Decision tree for selecting between salt formation (chemistry) and co-solvent formulation (biology).

Workflow B: Handling Precipitation Events

PrecipitationFix Crash Precipitation Observed CheckPH Check pH of Buffer Crash->CheckPH IsNeutral Is pH > 7? CheckPH->IsNeutral Acidify Acidify slightly (pH 5-6) IsNeutral->Acidify Yes (Base is insoluble) AddCyclo Add 20% HP-beta-Cyclodextrin IsNeutral->AddCyclo No (Already acidic)

Caption: Troubleshooting logic when the compound crashes out of solution during dilution.

Frequently Asked Questions (FAQ)

Q: I added my DMSO stock to PBS and it turned into a milky suspension immediately. Why? A: This is "solvent shock."[1][2] The hydrophobic pyrazine crashes out when the solvent polarity shifts suddenly from DMSO to water.

  • Fix: Do not inject DMSO stock directly into static buffer. Swirl the buffer rapidly while adding the DMSO stock dropwise. Alternatively, use the PEG 400 intermediate step described in Module 2.

Q: Can I use sonication to dissolve it? A: Yes, but be careful. Sonication generates heat, which helps dissolution.[1][2] However, if the solution cools down during your experiment, the compound may re-crystallize. Always verify stability at the temperature of your assay (e.g., 37°C or 25°C).

Q: Is the compound stable in DMSO? A: Aminopyrazines are generally stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles, as this introduces water condensation, which can degrade the compound or cause precipitation over time. Aliquot your stocks.

Q: Why not just use more DMSO? A: Most biological assays have a DMSO tolerance limit (usually <1% for cells, <10% for mice). Exceeding this causes toxicity that mimics drug effects (false positives).[1][2]

References

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012.[1][2] Link

  • PubChem. (n.d.).[1][2][3][4][5] Compound Summary: Chloropyrazine.[1][2] National Library of Medicine.[1][2] Link(Used for structural analog property comparison).

Sources

Technical Support Center: Quantification of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development, Troubleshooting, and Validation Operator: Senior Application Scientist

Executive Summary & Compound Profile

Welcome to the technical guide for 3-chloro-N-ethylpyrazin-2-amine . As an intermediate often used in the synthesis of kinase inhibitors and other nitrogen-heterocycle pharmaceuticals, accurate quantification is critical for process control.

Compound Challenges:

  • Basicity: The pyrazine nitrogen coupled with the ethylamine group creates a weak base (predicted pKa ~2.5–3.5). This leads to potential interactions with residual silanols on HPLC columns, causing peak tailing.

  • Reactivity: The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (SNAr) , particularly in nucleophilic solvents (like methanol) or at high pH.[1]

  • Detection: The pyrazine core offers strong UV absorption (approx. 250–270 nm), making UV detection viable, though LC-MS/MS is preferred for trace impurity analysis.

Method Development Guide (Standard Operating Procedure)

Phase 1: Chromatographic Conditions

Objective: Achieve a retention factor (


) between 2 and 10 with a tailing factor (

) < 1.5.
ParameterRecommendationTechnical Rationale
Column C18 (End-capped) or Phenyl-Hexyl (e.g., 3.0 x 100 mm, 2.7 µm)C18: Standard hydrophobicity.[1] Phenyl-Hexyl: Provides

interactions with the pyrazine ring, offering alternative selectivity if the C18 fails to separate impurities.
Mobile Phase A 0.1% Formic Acid in Water Maintains acidic pH (~2.7).[1] This ensures the amine is protonated (improving solubility) and suppresses silanol ionization on the column, reducing tailing.
Mobile Phase B Acetonitrile (ACN) CRITICAL: Avoid Methanol.[1] Methanol is a nucleophile and can displace the Chlorine atom over time (forming the methoxy-analog), leading to artificial degradation during analysis.
Flow Rate 0.5 – 0.8 mL/minOptimized for 3.0 mm ID columns to balance backpressure and mass transfer.[1]
Detection UV @ 260 nm The pyrazine

transition is typically strongest here.[1]
Column Temp 35°C – 40°CSlightly elevated temperature reduces viscosity and improves peak symmetry.[1]
Phase 2: Gradient Profile (Generic Start)
  • T0: 95% A / 5% B

  • T5: 5% A / 95% B

  • T7: 5% A / 95% B (Wash)

  • T7.1: 95% A / 5% B (Re-equilibration)

  • T10: Stop

Troubleshooting & FAQs

Issue 1: "My peak looks like a shark fin (severe tailing)."

Diagnosis: Secondary interactions between the protonated amine of the analyte and ionized silanol groups (


) on the silica support.

Solution Protocol:

  • Check Column Age: Older columns lose their end-capping.[1] Switch to a "Base-Deactivated" (BDS) or high-coverage C18 column.[1]

  • Add Modifier: If using Formic Acid isn't enough, switch to 0.1% Trifluoroacetic Acid (TFA) .[1] TFA acts as an ion-pairing agent, masking the positive charge on the amine and "capping" the silanols.

    • Note: TFA suppresses signal in LC-MS.[1] If using MS, stick to Formic Acid and use a fresh Hybrid Particle (e.g., BEH or equivalent) column.[1]

Issue 2: "I see a new peak growing in my standard solution over 24 hours."

Diagnosis: Sample instability due to solvent interaction.[1]

Causality: You are likely using Methanol as a diluent.[1] The 3-chloro group is an excellent leaving group. Methanol attacks the ring, creating 3-methoxy-N-ethylpyrazin-2-amine.

Solution Protocol:

  • Diluent Change: Switch to Acetonitrile/Water (50:50) .

  • Temperature: Keep autosampler at 4°C – 10°C to slow down kinetic degradation.

  • Buffer: Avoid phosphate buffers > pH 7, as hydroxide ions can also displace the chlorine.

Issue 3: "Sensitivity is too low at 254 nm."

Diagnosis: Sub-optimal wavelength selection.

Solution Protocol:

  • Run a Spectral Scan (190 nm – 400 nm) using a PDA (Photodiode Array) detector.[1]

  • Pyrazines often have a secondary absorption band (n

    
    
    
    
    
    ) around 300–320 nm, though it is usually weaker.[1]
  • Action: Extract the max plot. If 260 nm is low, check 230 nm, but beware of solvent cutoff noise from organic modifiers.

Visualization: Method Development Logic

The following diagram illustrates the decision-making process for optimizing the separation of 3-chloro-N-ethylpyrazin-2-amine.

MethodDevelopment Start Start: Method Development CheckSolubility 1. Check Solubility (Use ACN/Water) Start->CheckSolubility InitialRun 2. Initial Gradient 5-95% B (ACN) 0.1% Formic Acid CheckSolubility->InitialRun EvalPeak Evaluate Peak Shape InitialRun->EvalPeak Tailing Issue: Tailing > 1.5 EvalPeak->Tailing Poor Symmetry GoodShape Peak Shape OK EvalPeak->GoodShape Symmetry < 1.5 FixTailing Action: Switch to Hybrid Column or Add 0.05% TFA Tailing->FixTailing EvalStability Evaluate Stability (24h Re-injection) GoodShape->EvalStability FixTailing->EvalPeak Degradation Issue: New Impurity Peaks EvalStability->Degradation Area % Drop Stable Stable EvalStability->Stable RSD < 2% FixStability Action: Remove MeOH Use 100% ACN Diluent Cool Autosampler Degradation->FixStability Finalize Finalize Method & Validate (ICH Q2) Stable->Finalize FixStability->EvalStability

Caption: Workflow for optimizing chromatographic conditions, specifically addressing amine tailing and chloropyrazine stability.

Validation Parameters (ICH Q2 R2 Compliance)

To ensure the method is suitable for regulatory filing, follow these validation steps based on the ICH Q2(R2) guidelines.

ParameterExperimental ProcedureAcceptance Criteria
Specificity Inject Diluent, Placebo (if applicable), and known impurities.[1]No interference at the retention time of the analyte. Purity angle < Purity threshold (PDA).[1]
Linearity Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).Correlation coefficient (

)

.[1][2]
Accuracy Spike samples at 80%, 100%, and 120% levels (triplicate).Mean recovery 98.0% – 102.0%.[1][2]
Precision Repeatability: 6 injections of 100% standard.Intermediate: Different day/analyst/column.RSD

for Repeatability.RSD

for Intermediate.[1][2]
LOD / LOQ Determine based on Signal-to-Noise (S/N).LOD: S/N

.LOQ: S/N

.[1]
Robustness Deliberate variations: Flow (

mL), Temp (

C), pH (

).[1]
System suitability (Resolution, Tailing) remains within limits.

References

  • International Council for Harmonisation (ICH). (2023).[1][3][4] Validation of Analytical Procedures Q2(R2).

    • Source: [1]

  • Shimadzu Corporation. (n.d.).[1] Key Differences in the Use of Methanol and Acetonitrile.

    • Source: [1]

  • Dolan, J. W. (2002).[1] LCGC North America.[1] "Peak Tailing and Column Aging."

    • Source: [1]

  • PubChem. (n.d.).[1] Compound Summary: Chloropyrazines.[1] (Used for structural property inference).[1]

    • Source: [1]

Sources

Validation & Comparative

comparing 3-chloro-N-ethylpyrazin-2-amine to other pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison and operational analysis of 3-chloro-N-ethylpyrazin-2-amine , designed for medicinal chemists and process scientists.

Optimizing Pyrazine Scaffolds for Drug Discovery

Executive Summary

3-Chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) is a bifunctional pyrazine intermediate characterized by a "push-pull" electronic system. Unlike its symmetric parent (2,3-dichloropyrazine) or the unsubstituted analog (3-chloropyrazin-2-amine), this N-ethyl derivative offers a unique balance of lipophilicity and steric modulation. It serves as a critical "gatekeeper" scaffold: the C3-chlorine remains activated for metal-catalyzed cross-couplings or nucleophilic aromatic substitutions (


), while the C2-ethylamino group provides a handle for cyclization into fused heterocycles, such as imidazo[1,2-a]pyrazines—a privileged core in kinase inhibitor design.

Comparative Technical Profile

The following table benchmarks 3-chloro-N-ethylpyrazin-2-amine against its direct chemical relatives to highlight its specific physicochemical advantages.

Feature3-Chloro-N-ethylpyrazin-2-amine 3-Chloropyrazin-2-amine 2,3-Dichloropyrazine
Structure N-ethyl substituted aminePrimary amine (

)
Dichloro-substituted
CAS 53265-30-86863-73-64858-85-9
MW ( g/mol ) 157.60129.55148.98
LogP (Lipophilicity) 0.79 (Moderate)0.42 (Low)1.55 (High)
Electronic State Electron-Rich (Deactivated Ring)Electron-Rich (Deactivated Ring)Electron-Deficient (Activated)
Steric Bulk (C2) Moderate (Ethyl tail)Low (Protons only)Low (Chlorine atom)
Primary Utility Fused Heterocycle Precursor General Building BlockElectrophilic Starting Material

Key Insight: The N-ethyl group increases LogP by ~0.4 units compared to the primary amine, improving membrane permeability potential in early drug candidates without rendering the molecule insoluble.

Synthesis & Regioselectivity Protocol

The synthesis of 3-chloro-N-ethylpyrazin-2-amine from 2,3-dichloropyrazine is a classic example of desymmetrization . Since the starting material is symmetrical, the challenge is not where the reaction occurs, but stopping it after the first substitution.

The Mechanism: Kinetic Control

The first amine substitution deactivates the pyrazine ring towards a second attack. The amino group is a strong electron donor (+M effect), which raises the LUMO energy of the ring, making the remaining chlorine at C3 significantly less electrophilic than the chlorines in the starting material.

Experimental Workflow

Objective: Selective Mono-amination of 2,3-Dichloropyrazine.

Reagents:

  • Substrate: 2,3-Dichloropyrazine (1.0 equiv)

  • Nucleophile: Ethylamine (1.05 equiv, 70% aq. or in THF)

  • Base: Triethylamine (1.1 equiv) or excess Ethylamine

  • Solvent: Ethanol or THF (Polar aprotic/protic favors

    
     transition state)
    

Step-by-Step Protocol:

  • Preparation: Dissolve 2,3-dichloropyrazine in THF (0.5 M concentration). Cool the solution to 0°C using an ice bath. Cooling is critical to suppress the formation of the bis-substituted byproduct.

  • Addition: Add the base (TEA) followed by the slow, dropwise addition of Ethylamine over 30 minutes.

    • Why? Keeping the local concentration of amine low prevents the "over-reaction" where the product competes with the starting material for the nucleophile.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Validation (TLC/LCMS):

    • Target Mass: [M+H]+ = 158.

    • Byproduct Mass (Bis): [M+H]+ = 167 (Avoid this).

    • Stop the reaction when the starting material is <5%.

  • Workup: Evaporate solvent. Resuspend in EtOAc, wash with water (to remove salts), dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient due to the polarity difference between the mono-amine and the bis-amine.

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired mono-substitution and the thermodynamic bis-substitution.

SynthesisPathway Start 2,3-Dichloropyrazine (Electrophilic) Mono 3-Chloro-N-ethylpyrazin-2-amine (Target Product) Start->Mono + EtNH2 (1 eq) 0°C -> RT Fast (k1) Bis 2,3-Bis(ethylamino)pyrazine (Over-reaction Byproduct) Mono->Bis + EtNH2 (Excess) Heat (>50°C) Slow (k2) Note k1 >> k2 Amino group deactivates ring for 2nd substitution Mono->Note

Figure 1: Kinetic pathway of 2,3-dichloropyrazine amination. The rate constant k1 (first substitution) is significantly faster than k2 (second substitution) due to electronic deactivation.

Downstream Applications: The Imidazo-Pyrazine Scaffold

The primary value of 3-chloro-N-ethylpyrazin-2-amine lies in its ability to cyclize. It is a direct precursor to imidazo[1,2-a]pyrazines , a scaffold found in BTK inhibitors (e.g., Entospletinib analogs) and other kinase inhibitors.

Cyclization Logic

The N-ethyl nitrogen acts as a nucleophile, while the pyrazine ring nitrogen (N1) acts as the second nucleophile in a condensation reaction with


-haloketones.

Reaction: 3-chloro-N-ethylpyrazin-2-amine + 2-Bromoacetaldehyde (or equivalents)


 Imidazo[1,2-a]pyrazine derivative.
  • Note: The 3-chloro group usually remains intact during this cyclization, preserving a handle for a final Suzuki-Miyaura coupling to attach the "tail" of the drug molecule.

ScaffoldEvolution cluster_0 Value Addition Intermediate 3-Chloro-N-ethylpyrazin-2-amine (Scaffold) Reagent + 2-Bromoacetaldehyde (or alpha-halo ketone) Cyclized 8-Chloro-1-ethyl-imidazo[1,2-a]pyridinium* (Fused System) Intermediate->Cyclized Cyclization (EtOH, Reflux) FinalDrug Kinase Inhibitor Candidate (via Suzuki Coupling at Cl) Cyclized->FinalDrug Pd-Catalyzed Coupling (Ar-B(OH)2)

Figure 2: Evolution of the scaffold from a simple pyrazine to a complex fused heterocycle used in oncology.

References

  • Synthesis of Pyrazine Derivatives: Journal of Organic Chemistry, "Regioselective Amination of Chloropyrazines." (General reference for

    
     on diazines).
    
  • Scaffold Utility: Organic & Biomolecular Chemistry, "Recent advances in development of imidazo[1,2-a]pyrazines."

  • Compound Data: PubChem Entry for 3-chloro-N-ethylpyrazin-2-amine.[1]

  • Kinetic Principles:Chemistry LibreTexts, "Nucleophilic Arom

    
    )." 
    

Sources

Biological Activity & Synthetic Utility Guide: 3-Chloro-N-ethylpyrazin-2-amine vs. 3-Chloro-2-pyrazinamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-chloro-2-pyrazinamine (Compound A) and its


-ethylated derivative, 3-chloro-N-ethylpyrazin-2-amine  (Compound B). These compounds are critical pharmacophores in the development of P2X3 antagonists, NaV1.7 inhibitors, and antimycobacterial agents.

Executive Summary

3-Chloro-2-pyrazinamine serves as the foundational "parent" scaffold for pyrazine-based medicinal chemistry. It is a versatile electrophile/nucleophile used to construct complex heterocycles. 3-Chloro-N-ethylpyrazin-2-amine is the "optimized" derivative. The introduction of the ethyl group is not merely structural; it significantly modulates lipophilicity (LogP) , metabolic stability , and binding affinity in downstream drug candidates. In P2X3 and NaV1.7 antagonist programs, the


-ethyl motif is often employed to fill hydrophobic pockets within the receptor binding site, enhancing potency compared to the unsubstituted parent.

Chemical Profile & Physicochemical Comparison[1]

The transition from a primary amine to a secondary ethyl-amine alters the electronic and physical landscape of the molecule.

Feature3-Chloro-2-pyrazinamine (Compound A)3-Chloro-N-ethylpyrazin-2-amine (Compound B)
CAS Number 6863-73-641049-59-6
Structure Primary Amine (-NH

)
Secondary Amine (-NHEt)
MW ( g/mol ) 129.55157.60
LogP (Predicted) ~0.6~1.2
H-Bond Donors 21
Nucleophilicity ModerateHigher (Inductive effect of Ethyl)
Key Role Universal IntermediateOptimized Pharmacophore
Expert Insight: The "Ethyl Switch"

In Fragment-Based Drug Design (FBDD), switching from -NH


 to -NHEt (Compound A 

B) typically increases LogP by ~0.5–0.7 units. This modification often improves CNS penetration for pain targets (NaV1.7) and reduces the rate of N-glucuronidation, a common metabolic clearance pathway for primary aminopyrazines.

Biological Activity & SAR Applications[2][3][4][5][6]

These compounds are rarely used as standalone drugs but are activity-determining fragments . Their biological value is best understood through the Structure-Activity Relationships (SAR) of the drugs they generate.

A. NaV1.7 Antagonism (Pain Management)

In the development of NaV1.7 inhibitors for neuropathic pain, the pyrazine core acts as a bioisostere for pyridine or benzene rings.

  • Compound A Role: Provides the essential H-bond donor/acceptor motif to interact with the voltage-sensing domain (VSD4).

  • Compound B Role: The ethyl group often targets a specific hydrophobic sub-pocket. Research indicates that

    
    -alkylation of aminopyrazines can improve hERG selectivity profiles by altering the basicity and lipophilicity vector of the final molecule.
    
B. P2X3 Receptor Antagonists (Chronic Cough & Pain)

P2X3 antagonists (e.g., Gefapixant analogs) frequently utilize a diaminopyrimidine or aminopyrazine core.

  • Mechanism: The amine nitrogen forms a critical hydrogen bond with residues in the ATP-binding pocket.

  • Optimization: The ethyl substituent in Compound B restricts the conformational rotation of the amine, potentially locking the molecule into a bioactive conformation that the unsubstituted Compound A cannot maintain (entropic penalty reduction).

C. Antimycobacterial Activity (Tuberculosis)

Pyrazinamide (PZA) is a first-line TB drug. Derivatives synthesized from Compound A (via carbonylation or SNAr) retain activity against M. tuberculosis.

  • Data: 3-substituted pyrazinamide derivatives often show MIC values in the range of 6–42 µM .

  • Comparison: While Compound A derivatives are active,

    
    -alkylated analogs (resembling Compound B) have shown improved membrane permeability across the mycobacterial cell wall, although excessive steric bulk can hinder activation by the pyrazinamidase enzyme (PncA).
    

Visualizing the SAR & Synthesis Logic

The following diagram illustrates the divergent synthetic pathways and the SAR logic driving the choice between Compound A and Compound B.

G cluster_SAR SAR Logic DCP 2,3-Dichloropyrazine (Starting Material) CompA 3-Chloro-2-pyrazinamine (Compound A) Primary Amine DCP->CompA NH3 (aq) SNAr Reaction CompB 3-Chloro-N-ethylpyrazin-2-amine (Compound B) Secondary Amine DCP->CompB EtNH2 SNAr Reaction TargetA Antimycobacterial Agents (Pyrazinamide Analogs) CompA->TargetA Derivatization (Maintains H-Bonding) TargetB NaV1.7 / P2X3 Antagonists (Pain & Cough) CompB->TargetB Optimized Lipophilicity Hydrophobic Pocket Fill

Figure 1: Divergent synthesis and therapeutic application of unsubstituted vs. N-ethylated aminopyrazines.

Experimental Protocols

Protocol A: Synthesis of 3-Chloro-N-ethylpyrazin-2-amine (Compound B)

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyrazine ring facilitates the displacement of one chloride by the ethylamine nucleophile.

Reagents:

  • 2,3-Dichloropyrazine (1.0 eq)

  • Ethylamine (70% aq. solution, 3.0 eq)

  • Ethanol (Solvent)

  • Triethylamine (Base, optional if excess amine is used)

Step-by-Step Workflow:

  • Setup: Charge a chemically resistant pressure vessel or round-bottom flask with 2,3-dichloropyrazine dissolved in ethanol (5 mL/mmol).

  • Addition: Dropwise add ethylamine solution at 0°C to control the exotherm.

  • Reaction: Seal the vessel and heat to 80°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Checkpoint: The product (Compound B) is less polar than the starting material.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Extraction: Dilute residue with water and extract with Dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
    • Typical Yield: 85–95%.

Protocol B: Quality Control (Differentiation)

To verify you have synthesized Compound B and not a bis-substituted byproduct:

  • 1H NMR (CDCl3): Look for the characteristic triplet (~1.2 ppm) and quartet (~3.4 ppm) of the ethyl group, and the broad singlet of the -NH proton (~5.0 ppm).

  • Compound A (Reference): Lacks the ethyl signals; shows a broad singlet for -NH

    
     (~5.5 ppm).
    

References

  • Bregman, H., et al. (2012). "The discovery of aminopyrazines as novel, potent Na(v)1.7 antagonists: hit-to-lead identification and SAR." Bioorganic & Medicinal Chemistry Letters. Link

  • Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling. Link

  • Zitko, J., et al. (2017). "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules. Link

  • Dolezal, M., et al. (2012). "Substituted N-phenylpyrazine-2-carboxamides: Synthesis and antimycobacterial evaluation." European Journal of Medicinal Chemistry. Link

  • Vertex AI Search. (2025).[1] "Synthesis and biological activity of aminopyrazine derivatives." [Generated via Google Grounding]

Sources

Comparative SAR Guide: 3-Chloro-N-ethylpyrazin-2-amine as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: 3-Chloro-N-ethylpyrazin-2-amine (CEPA) Primary Application: Lead optimization scaffold for Kinase (ATP-competitive) and GPCR (Allosteric) inhibitors. The "Pyrazine Privilege": This guide analyzes the strategic "Scaffold Hop" from pyridine to pyrazine. While pyridines are ubiquitous, the CEPA scaffold offers a distinct physicochemical profile—specifically lower basicity (


) and improved metabolic stability—making it a superior alternative for reducing hERG liability and improving CNS penetration.

Comparative Analysis: Pyrazine vs. Pyridine Scaffolds[1]

This section objectively compares the performance of the CEPA scaffold against its direct isostere, 2-chloro-N-ethylpyridin-3-amine .

Physicochemical Profile

The introduction of the second nitrogen in the pyrazine ring drastically alters the electronic landscape compared to pyridine.

FeaturePyrazine Scaffold (CEPA)Pyridine Alternative Implication for Drug Design
Basicity (

)
~0.6 (Very Weak Base)~5.2 (Weak Base)Pyrazine remains unprotonated at physiological pH, improving passive membrane permeability.
Lipophilicity (cLogP) ~1.2~1.8Pyrazine lowers lipophilicity (LogD), reducing non-specific binding and metabolic clearance.
H-Bond Potential 2 Acceptors (N1, N4)1 Acceptor (N1)The extra nitrogen (N4) offers a critical vector for water-mediated bridges in the ATP-binding pocket.
Metabolic Liability Low (Oxidation resistant)Moderate (N-oxidation prone)Pyrazines are generally more resistant to CYP450 oxidative metabolism than electron-rich pyridines.
Reactivity & Synthetic Utility

The 3-chloro substituent on the pyrazine ring is significantly more activated toward Nucleophilic Aromatic Substitution (


) than the corresponding chloropyridine due to the electron-withdrawing effect of the para-nitrogen.
  • CEPA: Reacts with amines/phenols under mild conditions (

    
    C, 
    
    
    
    ).
  • Pyridine: Often requires forcing conditions (

    
    C+, microwave) or Palladium catalysis (Buchwald-Hartwig) to displace the chloride.
    

Structure-Activity Relationship (SAR) Logic

The biological activity of CEPA analogs is governed by three distinct zones. Below is the decision logic for optimizing this scaffold.

SAR_Logic Core Pyrazine Core (Scaffold) Zone1 Zone 1: 3-Chloro (The Warhead) Core->Zone1 Functionalization Zone2 Zone 2: N-Ethyl (The Anchor) Core->Zone2 Steric Fit Zone3 Zone 3: Ring Nitrogen (The Polar Contact) Core->Zone3 H-Bonding Action1 Increases Potency (Target Specificity) Zone1->Action1 Displace with Aryl Amine Action2 Ethyl fills hydrophobic pocket better than Me Zone2->Action2 Ethyl vs. Methyl Action3 Reduces pKa Avoids hERG binding Zone3->Action3 N4 Interaction

Figure 1: SAR Optimization Logic for the CEPA Scaffold.

Detailed SAR Insights
  • Zone 1 (3-Cl Position): This is the primary vector for diversity.

    • Optimization: Displacement with substituted benzylamines or anilines.

    • Effect: Establishes

      
       stacking interactions with the target (e.g., the gatekeeper residue in kinases).
      
    • Caution: Steric bulk here must be managed; ortho-substituted anilines may clash with the N-ethyl group.

  • Zone 2 (N-Ethyl Group):

    • Why Ethyl? The ethyl group is often the "Goldilocks" substituent. Methyl is often too small to displace water from hydrophobic pockets, while Isopropyl or t-Butyl can introduce steric clashes that abolish binding.

    • Experimental Validation: If potency drops 10-fold upon switching Ethyl

      
       Methyl, the pocket is strictly hydrophobic.
      

Experimental Protocols

Protocol A: Green Synthesis via (Self-Validating)

Context: This protocol utilizes the high reactivity of the pyrazine chloride to avoid toxic transition metals. It is self-validating because the product precipitates, allowing visual confirmation of reaction progress.

Reagents:

  • Substrate: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq)

  • Nucleophile: 4-methoxybenzylamine (1.2 eq)

  • Base: Potassium Fluoride (KF) on Alumina (2.0 eq) or DIPEA

  • Solvent: Water (Green) or Ethanol

Step-by-Step Workflow:

  • Charge: In a pressure vial, dissolve 1.0 mmol of CEPA in 3 mL of water.

  • Add: Add 1.2 mmol of the amine nucleophile and 2.0 mmol of base.

  • Heat: Seal and heat to

    
    C for 4–6 hours.
    
    • Checkpoint: The reaction mixture should transition from a clear solution to a suspension as the hydrophobic product precipitates.

  • Workup: Cool to room temperature. Filter the precipitate. Wash with cold water (

    
    ).
    
  • Validation: Check purity via LC-MS. The distinct Chlorine isotope pattern (3:1 ratio of M:M+2) should disappear, replaced by the product mass.

Protocol B: Microsomal Stability Assay (Metabolic Profiling)

Context: To prove the "Pyrazine Advantage" over pyridine, you must measure intrinsic clearance (


).

Workflow:

  • Incubation: Incubate test compound (

    
    ) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 
    
    
    
    C.
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
    • Success Criterion: A

      
       min indicates excellent metabolic stability suitable for once-daily dosing.
      

Pathway & Mechanism Visualization[1]

The following diagram illustrates the synthesis and biological mechanism of action for a hypothetical Kinase Inhibitor derived from CEPA.

Mechanism cluster_0 Synthesis Phase cluster_1 Biological Mechanism (Kinase Pocket) Start 3-Chloro-N-ethylpyrazin-2-amine Product Functionalized Pyrazine (Inhibitor) Start->Product SNAr Displacement Reagent Ar-NH2 / Heat Reagent->Product Pocket ATP Binding Pocket Product->Pocket Binds Interaction1 H-Bond: Hinge Region (via Pyrazine N4) Pocket->Interaction1 Interaction2 Hydrophobic Fill (via N-Ethyl) Pocket->Interaction2

Figure 2: From Synthesis to Mechanism: The CEPA Pathway.

References

  • Pyrazine vs.
  • Green Chemistry /

    
     Protocols: 
    
    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Pyrazine Scaffold Utility

    • Title: Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.[1]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Antimycobacterial Activity of Pyrazines

    • Title: Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Validating the Mechanism of Action of 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for validating the mechanism of action (MoA) of 3-chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8). In the context of drug discovery, this molecule is primarily utilized as a privileged fragment scaffold or a chemical probe . Its structural features—the electron-deficient pyrazine ring, the lipophilic N-ethyl group, and the electrophilic 3-chloro substituent—position it as a dual-modality candidate: it can act as either a reversible ATP-competitive inhibitor (kinase/ATPase targets) or a covalent cysteine-targeting fragment (via SNAr).

This guide compares its performance and validation metrics against standard non-chlorinated analogs and established inhibitors, providing a rigorous workflow for distinguishing between reversible binding and covalent modification.

A Fragment-Based Assessment Guide

Executive Summary & Mechanistic Hypothesis

3-chloro-N-ethylpyrazin-2-amine represents a specific chemotype within the aminopyrazine class. Unlike the "negative control" (pyrazin-2-amine), the addition of the 3-chloro and N-ethyl groups drastically alters its pharmacological profile.

  • Primary Mechanism (Reversible): The aminopyrazine core mimics the adenine ring of ATP, allowing hydrogen bonding with the "hinge region" of kinases or the ATP-binding pocket of P2X3 receptors. The N-ethyl group probes the hydrophobic "gatekeeper" pocket.

  • Secondary Mechanism (Covalent): The 3-chloro substituent is a potential leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing the molecule to covalently label solvent-exposed cysteines in the active site.

Validation Goal: To determine if the observed biological activity is driven by high-affinity equilibrium binding (Target Class A) or reactive covalent modification (Target Class B).

Comparative Performance Analysis

The following table contrasts the physicochemical and mechanistic properties of 3-chloro-N-ethylpyrazin-2-amine against a non-reactive analog and a reference standard (e.g., a Pyrazinamide derivative).

FeatureCandidate: 3-chloro-N-ethylpyrazin-2-amineAlternative A (Control): N-ethylpyrazin-2-amineAlternative B (Standard): 3-Chloropyrazine-2-carboxamide
Role Dual-mode Fragment / ProbeReversible Negative ControlEstablished InhA Inhibitor (TB)
Electronic Character Electron-deficient (Activated for SNAr)Electron-neutral (Stable)Highly Electron-deficient
Lipophilicity (cLogP) ~0.79 (Moderate)~0.25 (Low)~0.50
Reactivity (Cys) Moderate (Requires proximity/catalysis)Inert High (Prodrug activation)
Binding Mode Hinge Binder + Hydrophobic FitHinge Binder OnlySubstrate Mimic
Key Validation Step Mass Shift Analysis (MS)Surface Plasmon Resonance (SPR)Enzymatic Conversion Assay

Analyst Insight: The presence of the chlorine atom at position 3 is the critical differentiator. While Alternative A can only bind reversibly, the Candidate must be assessed for time-dependent inhibition (TDI), a hallmark of covalent MoA.

Experimental Validation Protocols

To validate the MoA, you must prove causality: does the molecule bind to the target, and does that binding cause the functional effect via the hypothesized mechanism?

Protocol A: Differential Mass Spectrometry (Covalent vs. Reversible)

Objective: Determine if 3-chloro-N-ethylpyrazin-2-amine acts as a covalent modifier (suicide inhibitor). Rationale: If the mechanism involves SNAr displacement of the Chlorine by a protein Cysteine, the protein mass will increase by the mass of the ligand minus the mass of HCl.

  • Incubation: Incubate the target protein (10 µM) with the compound (100 µM) in reaction buffer (pH 7.4) for 1, 4, and 24 hours.

  • Control: Run a parallel incubation with N-ethylpyrazin-2-amine (non-chlorinated analog).

  • Analysis: Perform Intact Protein LC-MS (Q-TOF or Orbitrap).

  • Data Interpretation:

    • Result A (Reversible): No mass shift observed after desalting.

    • Result B (Covalent): Mass shift of +121.1 Da (Molecular Weight 157.6 - 36.5 Da for HCl).

    • Note: If the mass shift is +157.6 Da, it implies non-specific adduct formation without Cl loss (unlikely for this scaffold).

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Quantify residence time and affinity (KD) for reversible binding. Rationale: Fragments often have fast off-rates. The N-ethyl group should decrease


 compared to the unsubstituted amine.
  • Immobilization: Immobilize target protein (e.g., P2X3 or Kinase domain) on a CM5 sensor chip via amine coupling.

  • Injection: Inject a concentration series (e.g., 3 µM to 500 µM) of 3-chloro-N-ethylpyrazin-2-amine.

  • Dissociation: Allow a long dissociation phase (300s) to detect slow-off binding (indicative of specific hydrophobic pocket engagement).

  • Validation Check: If the sensorgram shows no return to baseline (infinite residence time), it confirms the Covalent MoA from Protocol A.

Mechanistic Visualization

The following diagram illustrates the decision tree for validating the mechanism of action, distinguishing between the "Scaffold" (Reversible) and "Warhead" (Covalent) pathways.

MoA_Validation Start Compound: 3-chloro-N-ethylpyrazin-2-amine Target Target Incubation (Kinase / P2X3 / InhA) Start->Target MS_Screen Intact Protein MS (Protocol A) Target->MS_Screen 24h Incubation SPR_Screen SPR Kinetics (Protocol B) Target->SPR_Screen Real-time Binding Mass_Shift Mass Shift: +121 Da (Cl Displacement) MS_Screen->Mass_Shift S_NAr Reaction No_Shift No Mass Shift (Intact Protein) MS_Screen->No_Shift No Reaction Slow_Off Slow Dissociation (High Affinity) SPR_Screen->Slow_Off Hydrophobic Fit Fast_Off Fast Dissociation (Weak Fragment) SPR_Screen->Fast_Off Non-specific Concl_Covalent VALIDATED MoA: Covalent Irreversible Inhibitor (Targeting Cysteine) Mass_Shift->Concl_Covalent Concl_Reversible VALIDATED MoA: Reversible ATP-Competitive (Scaffold Optimization Required) No_Shift->Concl_Reversible Slow_Off->Concl_Reversible

Figure 1: Validation Logic Flow. This workflow distinguishes whether the 3-chloro-N-ethylpyrazin-2-amine acts as a covalent warhead (Red path) or a reversible lipophilic fragment (Green path).

Synthesis of Evidence & Application

When validating this specific molecule, researchers must account for the "Pyrazine Paradox" :

  • As an Intermediate: It is often a precursor to Gefapixant -style P2X3 antagonists or Pyrazinamide analogs. In this context, "validation" means proving purity and lack of side-reactions (e.g., dimerization).

  • As a Probe: The 3-chloro group is electronically activated by the para-nitrogen (N1) and ortho-nitrogen (N4).

    • Reference: In mycobacterial research, 3-chloropyrazine-2-carboxamides are validated as InhA inhibitors via docking studies that show the pyrazine ring stacking with the NAD+ cofactor [1].

    • Reference: In kinase discovery, the 2-amino-3-chloro motif is often used to lock the conformation of the hinge-binding region before substituting the Chlorine with a larger solubilizing group [2].

Conclusion: To validate 3-chloro-N-ethylpyrazin-2-amine, you must demonstrate that it engages the target specifically through the pyrazine nitrogen (H-bond acceptor) and the exocyclic amine (H-bond donor), while characterizing the reactivity of the chlorine. If the chlorine is displaced, the molecule is a Covalent Probe . If the chlorine remains, it is a Steric/Electronic Scaffold .

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Source: MDPI (Molecules), 2017. URL:[Link]

  • 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Source: NIH / PubMed Central, 2017. URL:[Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Source: Molecules (via NIH), 2023. URL:[Link]

  • 3-Chloro-N-ethylpyrazin-2-amine (Chemical Structure & CAS Data). Source: Fluorochem / PubChem. URL:[Link]

Spectroscopic Comparison Guide: 3-Chloro-N-ethylpyrazin-2-amine vs. 2,3-Dichloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical spectroscopic comparison between 3-chloro-N-ethylpyrazin-2-amine and its primary precursor, 2,3-dichloropyrazine . It is designed for medicinal chemists and process scientists optimizing the nucleophilic aromatic substitution (


) of pyrazine cores.


 Amination

Executive Summary

The regioselective mono-amination of 2,3-dichloropyrazine to yield 3-chloro-N-ethylpyrazin-2-amine is a foundational transformation in the synthesis of P2X3 antagonists and various kinase inhibitors.

The critical analytical challenge lies in confirming mono-substitution while detecting trace levels of the bis-substituted impurity (N,N'-diethylpyrazine-2,3-diamine) and unreacted starting material. This guide delineates the specific spectral markers required to validate the transformation, focusing on the desymmetrization of the pyrazine core observed in NMR and the specific isotopic signatures in Mass Spectrometry.

CompoundStructureCASMWKey Marker
Precursor 2,3-Dichloropyrazine4858-85-9148.98Symmetric Singlet (

H NMR)
Target 3-chloro-N-ethylpyrazin-2-amineN/A157.60Desymmetrized Doublets + Ethyl signals

Synthetic Pathway & Mechanism

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


).[1][2] 2,3-Dichloropyrazine is a symmetric electrophile. Upon the attack of the first equivalent of ethylamine, the symmetry is broken.
  • Regiocontrol: The introduction of the electron-donating amine group at position 2 significantly increases the electron density of the pyrazine ring, thereby deactivating the position 3 chlorine toward further nucleophilic attack. This electronic "brakes" mechanism favors mono-substitution under controlled temperatures (<40°C).

  • Impurity Risk: High temperatures or large excesses of ethylamine can force the second substitution, yielding the bis-ethylamino impurity.

Figure 1: Synthetic Workflow & Logic

G Start 2,3-Dichloropyrazine (Symmetric Electrophile) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack Reagent Ethylamine (1.1 eq) THF, 0°C -> RT Reagent->Intermediate Product 3-chloro-N-ethylpyrazin-2-amine (Target: Mono-sub) Intermediate->Product -HCl (Elimination) Impurity N,N'-diethylpyrazine-2,3-diamine (Bis-sub Impurity) Product->Impurity Over-reaction (High Temp/Excess Base)

Caption: Reaction pathway illustrating the critical mono-substitution step and the risk of bis-substitution.

Spectroscopic Deep Dive

A. H NMR Spectroscopy (Proton)

The most definitive confirmation of conversion is the desymmetrization of the aromatic region.

  • Precursor (2,3-Dichloropyrazine):

    • Symmetry: The molecule has a

      
       axis of symmetry (chemically equivalent C5 and C6 positions).
      
    • Signal: Appears as a single sharp singlet in the aromatic region (

      
       8.3 – 8.5 ppm in CDCl
      
      
      
      ).
  • Target (3-chloro-N-ethylpyrazin-2-amine):

    • Asymmetry: The amine at C2 and chlorine at C3 create distinct electronic environments for H5 and H6.

    • Aromatic Signals: The singlet splits into two doublets (typical

      
       Hz).
      
      • H-6: Adjacent to the amino group (electron-donating). It is shielded (shifted upfield) relative to the precursor.

      • H-5: Adjacent to the chlorine (electron-withdrawing). It remains desheilded.

    • Aliphatic Signals: New signals appear for the ethyl group.

      • 
        : Quartet (
        
        
        
        ~3.4 ppm).
      • 
        : Triplet (
        
        
        
        ~1.2 ppm).
    • N-H: Broad singlet (

      
       5.0 – 6.5 ppm), exchangeable with D
      
      
      
      O.

Summary Table:


H NMR Shifts (CDCl

)
Proton 2,3-Dichloropyrazine 3-chloro-N-ethylpyrazin-2-amine Shift Type
Ar-H (5,6) 8.32 ppm (s, 2H) Split signals Diagnostic

| Ar-H (5) | N/A | ~8.00 ppm (d, 1H) | Doublet (


 Hz) |
| Ar-H (6) | N/A | ~7.60 ppm (d, 1H) | Doublet (

Hz) | | N-H | Absent | 5.5 - 6.5 ppm (br s) | Exchangeable | | N-CH

- | Absent | ~3.45 ppm (q, 2H) | Quartet | | -CH

| Absent | ~1.25 ppm (t, 3H) | Triplet |
B. Mass Spectrometry (MS)

Mass spec is critical for confirming the retention of the chlorine atom (isotope pattern) and the addition of the ethylamine mass.

  • Chlorine Isotope Pattern:

    • Precursor (

      
      ):  Contains two chlorines. The M+ peak will show a characteristic 9:6:1  pattern (M, M+2, M+4) due to 
      
      
      
      and
      
      
      isotopes.
    • Target (

      
      ):  Contains one chlorine.[3][4][5][6] The M+ peak will show a 3:1  pattern (M, M+2).
      
    • Bis-Impurity (

      
      ):  Contains zero chlorines. No M+2 isotope peak (except small 
      
      
      
      contribution).
  • Molecular Ion (

    
    ): 
    
    • Precursor: ~149/151/153.

    • Target: 158/160 (Base peak 158).

C. Infrared Spectroscopy (FT-IR)
  • Precursor: Lacks N-H stretches. Dominant C-Cl stretches (

    
    ).
    
  • Target:

    • N-H Stretch: A single sharp/medium band around 3250–3350 cm

      
        (secondary amine).
      
    • C-H Aliphatic: New bands just below 3000 cm

      
       (ethyl group).
      

Experimental Protocol: Synthesis & Analysis

Reagents
  • 2,3-Dichloropyrazine (1.0 equiv)[5][7]

  • Ethylamine (2.0 M in THF or 70% aq. solution) (1.1 equiv)

  • Triethylamine (1.2 equiv) [Optional if using excess ethylamine]

  • Solvent: THF or Ethanol (Anhydrous preferred to minimize hydrolysis).

Procedure
  • Setup: Charge a reaction vessel with 2,3-dichloropyrazine (e.g., 1.49 g, 10 mmol) and THF (15 mL). Cool to 0°C.[6]

  • Addition: Add Triethylamine (1.67 mL, 12 mmol). Then, dropwise add Ethylamine (11 mmol) over 15 minutes. Note: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20-25°C). Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of starting material (Rf ~0.6). Product usually Rf ~0.3-0.4.

  • Workup: Quench with water (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: If bis-substitution is observed (>5%), purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexane).

Figure 2: Analytical Decision Tree

Analysis Sample Crude Reaction Mixture MS_Check Mass Spec (LC-MS) Sample->MS_Check Iso_Pattern Isotope Pattern Analysis MS_Check->Iso_Pattern Res_961 9:6:1 Pattern (M+ 149) Iso_Pattern->Res_961 Unreacted SM Res_31 3:1 Pattern (M+ 158) Iso_Pattern->Res_31 Target Product Res_None No M+2 Cl peak (M+ 166) Iso_Pattern->Res_None Bis-Amine Impurity NMR_Check Confirm with 1H NMR Res_31->NMR_Check Final Validated Structure NMR_Check->Final Look for 2 Doublets + Ethyl Quartet

Caption: Logic flow for identifying product vs. impurities using Mass Spec isotope patterns.

Troubleshooting & Stability

  • Bis-Substitution: If the "Impurity" (N,N'-diethyl) is observed, reduce the reaction temperature to -10°C and ensure slow addition of the amine.

  • Hydrolysis: If a peak at M+ 145 (Cl/OH pattern) appears, moisture has entered the system, hydrolyzing the chloropyrazine to the pyrazinone tautomer. Use anhydrous THF.

  • Storage: Aminochloropyrazines can darken upon storage due to oxidation. Store under Nitrogen at 4°C.

References

  • PubChem Compound Summary: 2,3-Dichloropyrazine.

  • Regioselective Nucleophilic Aromatic Substitution of Chloropyrazines.Journal of Medicinal Chemistry / Tetrahedron Letters. (General reference for Pyrazine regiochemistry).
  • Sigma-Aldrich Product Specification: 2,3-Dichloropyrazine. [7]

  • Prediction of Regioselectivity in Pyrazine Substitution.Royal Society of Chemistry (RSC) Advances.

Sources

Comparative Analysis of Purity Assessment Methodologies for 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of kinase inhibitors and other nitrogen-heterocycle pharmaceuticals, 3-chloro-N-ethylpyrazin-2-amine serves as a critical "scaffold" intermediate. Its purity is non-negotiable; however, its chemical nature presents specific analytical challenges:

  • Basic Nitrogen: The pyrazine ring and exocyclic amine can cause severe peak tailing on standard silica-based columns due to silanol interactions.

  • Lack of UV Distinctiveness: Many pyrazine byproducts share identical chromophores, making UV-based purity (Area %) deceptive without orthogonal validation.

  • Synthesis Artifacts: The standard synthesis (SNAr reaction of 2,3-dichloropyrazine with ethylamine) generates specific regioisomers and hydrolysis products that require high-resolution separation.

This guide moves beyond generic protocols to compare three rigorous assessment methodologies: HPLC-UV/PDA , Quantitative NMR (qNMR) , and LC-MS .

Synthesis & Impurity Landscape

To assess purity, one must first understand the contaminants. The following diagram illustrates the synthesis pathway and the origin of critical impurities (A, B, and C) that your method must resolve.

SynthesisPath SM Starting Material (2,3-dichloropyrazine) Product Target Product (3-chloro-N-ethylpyrazin-2-amine) SM->Product SNAr (Controlled) ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Rxn Reagent Reagent (Ethylamine) Reagent->Product ImpB Impurity B (Hydrolysis: 3-chloropyrazin-2-ol) Product->ImpB Moisture/Workup ImpC Impurity C (Over-reaction: 2,3-di(ethylamino)pyrazine) Product->ImpC Excess Amine

Figure 1: Reaction scheme highlighting the origin of critical impurities (A, B, C) requiring detection.

Comparative Methodologies

Method A: HPLC-UV (The Routine Workhorse)

Best for: Routine QC, Batch-to-Batch Consistency, Stability Testing.

The Challenge: Pyrazine amines are notorious for tailing. Standard C18 columns often fail here. The Solution: Use a high-pH stable column or an acidic mobile phase with an end-capped column to suppress silanol activity.

Experimental Protocol:

  • Column: Phenomenex Gemini C18 NX or Waters XBridge C18 (High pH stability is preferred, but acidic conditions are more MS-compatible).

    • Recommendation: 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • T=0 min: 5% B

    • T=15 min: 95% B

    • T=20 min: 95% B

  • Detection: PDA at 254 nm (Pyrazine ring max) and 210 nm (Universal, for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.

Critical Insight: Do not rely solely on 254 nm. Impurity B (Hydrolysis product) often has a shifted


 due to the tautomeric keto-enol shift of the hydroxyl group. Always check the 3D-PDA field.
Method B: Quantitative NMR (qNMR) (The Absolute Truth)

Best for: Primary Reference Standard Generation, Assay Calculation.

The Challenge: HPLC "Area %" assumes all molecules absorb light equally (Response Factor = 1). This is rarely true. The Solution: qNMR relies on proton counting. It is an absolute method that requires no reference standard for the analyte itself.

Experimental Protocol:

  • Solvent: DMSO-d6 (Prevents exchange of the amine proton, unlike MeOD).

  • Internal Standard (IS): Maleic Acid (Traceable grade).

    • Why? Maleic acid gives a sharp singlet at ~6.2 ppm, a clean region for pyrazines (which resonate >7.5 ppm) and ethyl groups (<4 ppm).

  • Procedure:

    • Weigh ~10 mg of Sample and ~5 mg of IS into the same vial (precision balance required: 0.01 mg readability).

    • Dissolve in 0.6 mL DMSO-d6.

    • Acquire 1H NMR with D1 (Relaxation Delay) ≥ 30 seconds . (Crucial: 5x T1 relaxation time is required for 99.9% magnetization recovery).

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    
Method C: LC-MS (The Impurity Hunter)

Best for: Identifying "Unknowns" and trace genotoxic impurities.

The Challenge: Assessing if a small peak is a benign salt or a reactive byproduct. The Solution: Coupling the HPLC method (Method A) with a Q-TOF or Triple Quad Mass Spectrometer.

Experimental Protocol:

  • Source: ESI Positive Mode (Pyrazines protonate easily).

  • Scan Range: 50–500 m/z.

  • Marker: Look for m/z 158/160 (Product, 3:1 Chlorine isotope pattern).

  • Impurity Flag:

    • m/z 140: Indicates Impurity B (Hydrolysis, -Cl, +OH).

    • m/z 167: Indicates Impurity C (Bis-substitution).

Data Comparison & Decision Matrix

The following table summarizes experimental data from a representative batch of synthesized 3-chloro-N-ethylpyrazin-2-amine.

ParameterHPLC-UV (Area %)qNMR (Weight %)LC-MS (Qualitative)
Purity Value 99.2% 96.5% N/A
Bias Source Overestimates purity. Impurities like salts or non-aromatic solvents are invisible.Accurate. Accounts for solvents, water, and inorganic salts.Ion suppression can mask co-eluting peaks.
Limit of Detection ~0.05%~0.5% (Low sensitivity)<0.01% (High sensitivity)
Time to Result 30 mins15 mins45 mins
Primary Use Routine ReleaseAssay / Potency Assignment Impurity ID
Decision Logic: When to use which?

DecisionTree Start Start: Purity Assessment Q1 Is a Certified Reference Standard Available? Start->Q1 UseHPLC Use HPLC-UV (External Standard Method) Q1->UseHPLC Yes UseQNMR Use qNMR (Determine Absolute Assay) Q1->UseQNMR No (Early Phase) Q2 Are there unknown impurity peaks >0.1%? UseHPLC->Q2 UseLCMS Use LC-MS (Structural Elucidation) Q2->UseLCMS Yes Release Batch Release Batch Q2->Release Batch No

Figure 2: Decision workflow for selecting the appropriate analytical technique based on development stage.

Expert Recommendations

  • The "Purity Gap": Notice the discrepancy in the table above (99.2% HPLC vs 96.5% qNMR). This is common in early synthesis. The "missing" 2.7% is likely trapped solvent (EtOAc/DCM) or inorganic salts (NaCl) from the workup, which HPLC-UV cannot see. Always use qNMR for the first batch to establish a "Potency Correction Factor."

  • Solvent Effects: Avoid using Methanol in sample preparation for LC-MS if your molecule is reactive. 3-chloro-pyrazines can slowly undergo methoxy-substitution in methanol under heat/pressure. Use Acetonitrile/Water.[1]

  • Integration Logic: In qNMR, integrate the ethyl -CH2- quartet (~3.4 ppm) rather than the aromatic protons if possible. Aromatic protons in pyrazines can have long T1 relaxation times (requiring longer scans) and are prone to broadening if paramagnetic metal traces are present from catalysts.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products.

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Sielc Technologies. "HPLC Separation of Pyrazine and Aminopyrazine." Application Note.

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of 3-Chloro-N-ethylpyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-chloro-N-ethylpyrazin-2-amine derivatives, a class of privileged scaffolds in medicinal chemistry. While the parent molecule serves as a critical intermediate, its derivatives—specifically pyrazino[2,3-b]pyrazines and imidazo[1,2-a]pyrazines —have emerged as potent kinase inhibitors (mTOR, FGFR, VEGFR) and antimycobacterial agents.

This document contrasts the in vitro potency (IC₅₀, MIC) with in vivo translation (bioavailability, tumor regression), highlighting the structural modifications required to bridge the efficacy gap.

Structural Basis & Therapeutic Context

The 3-chloro-N-ethylpyrazin-2-amine core functions as a "bidentate" electrophile/nucleophile scaffold. The chlorine at position 3 is highly susceptible to nucleophilic aromatic substitution (


), while the 

-ethylamino group at position 2 directs cyclization reactions.
Key Derivative Classes
  • Pyrazino[2,3-b]pyrazines (mTOR/PI3K Inhibitors): Formed by displacing the 3-Cl with a diamine and cyclizing. These are critical in oncology.

  • 3-Alkoxy/Aminopyrazine-2-carboxamides (Antimycobacterials): Formed by carbonylation or substitution, targeting Mycobacterium tuberculosis (Mtb).

  • Imidazo[1,2-a]pyrazines (BTK/FGFR Inhibitors): Bicyclic cores used in treating hematological malignancies.

In Vitro Efficacy Profile

Kinase Inhibition (Oncology)

Derivatives synthesized from the 3-chloro-N-ethyl core exhibit nanomolar potency against specific tyrosine kinases. The


-ethyl group often occupies the hydrophobic pocket of the ATP-binding site, enhancing affinity compared to the unsubstituted amine.

Table 1: Comparative In Vitro Potency of Key Derivatives

Derivative ClassTargetAssay TypeIC₅₀ (nM)Key Structural FeatureReference
Pyrazino[2,3-b]pyrazine mTORC1/2FRET (LanthaScreen)0.8 - 2.5 3-Cl displacement with bulky aryl-amine[1, 2]
Imidazo[1,2-a]pyrazine FGFR1-4Radiometric (

P-ATP)
1.2 - 5.7 N-ethyl group improves solubility & binding[3]
Pyrazine-2-carboxamide PKC

HTRF0.4 Amide linker critical for H-bond with Glu418[4]
Standard (Crizotinib) c-MetELISA4.0Reference Standard-

Expert Insight: The presence of the ethyl substitution on the exocyclic nitrogen (derived from the starting material) typically improves lipophilicity (


 ~2.5–3.5), facilitating cell membrane penetration compared to the methyl or hydrogen analogs.
Antimycobacterial Activity

In infectious disease models, 3-substituted derivatives show promise against multi-drug resistant (MDR) strains.

  • Target: Enoyl-ACP Reductase (InhA).[1][2]

  • Potency: MIC values range from 6–42 µM against M. tuberculosis H37Rv.[1][2]

  • Selectivity: High selectivity index (SI > 10) against Vero cells, indicating low mammalian cytotoxicity.

In Vivo Efficacy & Pharmacokinetics

Translating low-nanomolar in vitro potency to in vivo efficacy requires optimizing metabolic stability. The 3-chloro-N-ethyl derivatives often face metabolic dealkylation (loss of the ethyl group) by CYP450 enzymes.

Tumor Growth Inhibition (Xenograft Models)

In murine xenograft models (e.g., PC-3 prostate cancer or NCI-H1975 lung cancer), lead pyrazine derivatives demonstrate dose-dependent tumor regression.

  • Dose: 10–50 mg/kg (Oral).

  • Efficacy: >60% Tumor Growth Inhibition (TGI) observed at 25 mg/kg QD.

  • Bioavailability (

    
    ):  45–60% in rats. The 
    
    
    
    -ethyl group provides better oral absorption than larger benzyl analogs but is less stable than cyclopropyl analogs.
Pharmacokinetic Challenges
  • Clearance: Moderate to high. The ethyl group is a site for oxidative metabolism.

  • Distribution: High volume of distribution (

    
    ), indicating extensive tissue binding.
    

Table 2: In Vivo PK/PD Correlation (Rat Model, 10 mg/kg PO)

Compound ID

(µM)

(h)
AUC (µM·h)Tumor Regression (%)
Lead Imidazo-Pyrazine (18i) 3.24.112.568% (p < 0.01)
Unsubstituted Analog 0.81.22.115% (ns)
Clinical Ref (Darovasertib) 4.56.528.0>90%

Mechanism of Action & Pathway Visualization[3]

The primary efficacy of these derivatives in oncology stems from ATP-competitive inhibition of the PI3K/mTOR pathway. The diagram below illustrates the downstream blockade effect.

mTOR_Pathway GrowthFactor Growth Factors (Insulin, EGF) RTK RTK (Receptor Tyrosine Kinase) [Target of Pyrazine Derivs] GrowthFactor->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Signaling mTORC1 mTORC1 [Primary Target] AKT->mTORC1 Activates S6K S6K1 (Ribosome Biogenesis) mTORC1->S6K Phosphorylates 4 4 mTORC1->4 CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes EBP1 Inhibits EBP1->CellGrowth Regulates Inhibitor 3-Cl-N-Et-Pyrazine Derivatives Inhibitor->RTK Dual Inhibition Inhibitor->mTORC1 Blocks ATP Site

Caption: Dual inhibition mechanism of pyrazine derivatives on RTK and mTORC1 nodes, halting downstream proliferation signaling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these specific derivatives.

Chemical Synthesis: Groebke-Blackburn-Bienaymé (GBB) Cyclization

Use this protocol to convert the 3-chloro-N-ethylpyrazin-2-amine core into the bioactive imidazo[1,2-a]pyrazine scaffold.

  • Reagents: 3-chloro-N-ethylpyrazin-2-amine (1.0 eq), Benzaldehyde derivative (1.0 eq), tert-Butyl isocyanide (1.1 eq).

  • Catalyst: Scandium(III) triflate (5 mol%) or Iodine (10 mol%).

  • Solvent: Methanol (0.5 M).

  • Procedure:

    • Mix amine and aldehyde in MeOH; stir for 30 min at RT (Schiff base formation).

    • Add isocyanide and catalyst.[3]

    • Stir at 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[2]

    • Purification: Flash chromatography on silica gel.

    • Yield Expectation: 75–90%.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding)

Validates IC₅₀ against mTOR/FGFR.

  • Preparation: Dilute compounds in 100% DMSO (10-point dose response, 3-fold serial dilution).

  • Reaction: Mix Kinase (5 nM), Alexa Fluor® 647 Tracer (10 nM), and Eu-anti-tag antibody (2 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL compound + 10 µL kinase/antibody mix + 5 µL tracer. Incubate 60 min at RT.

  • Detection: Measure TR-FRET signal on a plate reader (Excitation: 340 nm; Emission: 665 nm/615 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to determine IC₅₀.

In Vivo Xenograft Study (Tumor Growth Inhibition)
  • Model: BALB/c nude mice inoculated subcutaneously with

    
     PC-3 cells.
    
  • Treatment: Start when tumor volume reaches ~100–150 mm³.

  • Grouping: Vehicle (PEG400/Water 30:70), Positive Control (e.g., Everolimus), and Test Compound (10, 25, 50 mg/kg).

  • Dosing: Oral gavage (PO), QD x 21 days.

  • Measurement: Caliper measurement every 3 days. Formula:

    
    .
    

References

  • Signal Pharmaceuticals. Pyrazino[2,3-b]pyrazine-2-one derivatives as mTOR kinase inhibitors.[4] Patent WO2019/123456.

  • Vertex Pharmaceuticals. Substituted pyrazin-2-amines as inhibitors of ATR kinase. Patent WO2019/087654.

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed Central.

  • Novartis. Darovasertib (LXS-196) Clinical Data in Uveal Melanoma. ClinicalTrials.gov Identifier: NCT02601378.

  • MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules 2017.

Sources

comparing the reactivity of chloro vs. bromo pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Reactivity Guide: Chloro- vs. Bromo-Pyrazine Scaffolds in Medicinal Chemistry

Executive Summary

In the optimization of pyrazine-based pharmacophores, the choice between chloro- and bromo-substituents is rarely a matter of interchangeability; it is a strategic decision that dictates synthetic routes, regioselectivity, and cost-efficiency.

While both halogens serve as competent leaving groups, their divergent behaviors in metal-catalyzed couplings versus nucleophilic substitutions allow for orthogonal functionalization. This guide provides a technical analysis of these differences to support rational experimental design.

Key Verdict:

  • Select Bromo-pyrazines when prioritizing metal-catalyzed cross-coupling (Suzuki, Buchwald) rates, low-temperature lithium-halogen exchange , or when site-selectivity is required in the presence of a chloride.

  • Select Chloro-pyrazines for

    
      reactions (often superior to bromide due to inductive stabilization), Directed Ortho Metalation (DoM) , or cost-sensitive scale-up where forcing conditions are acceptable.
    

Fundamental Mechanistic Drivers

The reactivity divergence stems from the interplay between Bond Dissociation Energy (BDE) and Electronegativity.

ParameterC–Cl BondC–Br BondMechanistic Implication
Bond Dissociation Energy ~340 kJ/mol~280 kJ/molBr undergoes oxidative addition (Pd⁰ → Pd²⁺) significantly faster.
Electronegativity (Pauling) 3.162.96Cl stabilizes the Meisenheimer complex in

more effectively than Br.
Carbon-Halogen Bond Length ~1.77 Å~1.94 ÅBr is sterically more demanding but the bond is more labile.

Reaction Class 1: Metal-Catalyzed Cross-Coupling

(Suzuki-Miyaura, Buchwald-Hartwig, Negishi)

In Palladium-catalyzed cycles, the rate-determining step (RDS) is typically the oxidative addition of the Pd(0) species into the C–X bond.[1] Because the C–Br bond is weaker than the C–Cl bond, bromopyrazines react under milder conditions and with lower catalyst loadings.

Chemoselectivity: The "Site-Selective" Advantage

The most powerful application of this difference is in mixed-halogen scaffolds (e.g., 2-bromo-5-chloropyrazine). Researchers can selectively functionalize the bromide position while leaving the chloride intact for a subsequent step.

Experimental Logic:

  • Step 1: Mild coupling (Room Temp or 60°C) targets C–Br.

  • Step 2: Forcing coupling (>100°C, specialized ligands like XPhos/SPhos) targets C–Cl.

Selectivity Start 2-Bromo-5-chloropyrazine Cond1 Condition A: Pd(PPh3)4, Na2CO3 60°C, 1.1 eq Boronic Acid Start->Cond1 Oxidative Addition (C-Br selective) Inter Intermediate: 2-Aryl-5-chloropyrazine Cond1->Inter Cond2 Condition B: Pd2(dba)3, XPhos, K3PO4 100°C, Amine Inter->Cond2 Oxidative Addition (C-Cl activation) Final Final Product: 2-Aryl-5-aminopyrazine Cond2->Final

Figure 1: Sequential functionalization strategy leveraging the reactivity gap between Br and Cl.

Reaction Class 2: Nucleophilic Aromatic Substitution ( )

Contrary to metal-catalyzed coupling, chloropyrazines are often superior or equivalent to bromopyrazines in


 reactions.

The Mechanism:


 proceeds via an addition-elimination pathway involving a negatively charged intermediate (Meisenheimer complex).
  • Step 1 (RDS): Nucleophile attacks the ring.

  • Step 2: Leaving group departs.

Why Cl wins: The higher electronegativity of Chlorine pulls electron density from the pyrazine ring (inductive effect,


), making the ring more electrophilic and stabilizing the anionic transition state. Since the bond-breaking step (where Br would be faster) is not rate-determining, the inductive benefit of Cl dominates.

Data Comparison (Relative Rates):

  • 
     (Amine nucleophile):  2-Chloropyrazine 
    
    
    
    2-Bromopyrazine
  • Pd-Coupling: 2-Bromopyrazine >> 2-Chloropyrazine

Reaction Class 3: Lithiation Strategies

The choice of halogen dictates the mechanism of lithiation: Exchange vs. Deprotonation .

A. Lithium-Halogen Exchange (Bromo-Dominant)

Treatment of bromopyrazines with n-BuLi at -78°C results in rapid Li/Br exchange. This is a kinetic process driven by the formation of a more stable carbanion and the strong C–Br dipole.

  • Risk: "Halogen Dance" (base-catalyzed migration of the halogen) is more common with Bromine due to the reversibility and stability of the intermediates.

B. Directed Ortho Metalation (DoM) (Chloro-Dominant)

Chlorine acts as a Directed Metalation Group (DMG). It does not readily undergo Li/Cl exchange under standard conditions. Instead, it directs the base (LiTMP or LDA) to deprotonate the ortho position (C3).

Lithiation cluster_Br Bromopyrazine Pathway cluster_Cl Chloropyrazine Pathway Br_Start 2-Bromopyrazine Li_Ex n-BuLi, -78°C Br_Start->Li_Ex Br_Prod 2-Lithiopyrazine (Li replaces Br) Li_Ex->Br_Prod Cl_Start 2-Chloropyrazine DoM LiTMP, -78°C Cl_Start->DoM Cl_Prod 3-Lithio-2-chloropyrazine (Li ortho to Cl) DoM->Cl_Prod

Figure 2: Divergent lithiation pathways. Bromine favors exchange; Chlorine favors ortho-direction.

Validated Experimental Protocol

Protocol: Site-Selective Suzuki Coupling of 2-Bromo-5-chloropyrazine Objective: Couple an aryl group at C2 (Br) without affecting C5 (Cl).

Materials:

  • Substrate: 2-Bromo-5-chloropyrazine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) — Note: Avoid active catalysts like Pd-XPhos which might activate Cl.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: DME/Ethanol (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed solvent and aqueous base via syringe.

  • Reaction: Heat to 60°C (oil bath). Monitor by HPLC/UPLC every 30 minutes.

    • Endpoint: Disappearance of starting material.

    • QC Check: If >5% bis-coupled product (di-aryl) is observed, lower temperature to 40°C or reduce boronic acid stoichiometry.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Outcome: Yields typically >85% of 2-phenyl-5-chloropyrazine.

References

  • Handy, S. T., & Zhang, Y. (2006). "Selectivity in the Suzuki coupling of dihalopyridines and pyrazines." Tetrahedron, 62(12), 2817-2826.

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley. (Foundational text on Li/Br exchange vs DoM).

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Explains the difficulty of Cl activation).

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on pyrazine scaffold utility).

Sources

Technical Evaluation Guide: 3-Chloro-N-ethylpyrazin-2-amine as a Pharmaceutical Intermediate

[1]

Executive Summary

3-Chloro-N-ethylpyrazin-2-amine (CAS: 53265-30-8) represents a critical scaffold in the synthesis of pyrazine-based kinase inhibitors (e.g., mTOR, PI3K, and MAPK pathways).[1] Unlike its primary amine analog (3-chloropyrazin-2-amine) or its precursor (2,3-dichloropyrazine), this intermediate offers a unique balance of steric protection and nucleophilic differentiation .[1]

This guide evaluates the molecule's utility in high-value drug discovery, focusing on its ability to suppress bis-alkylation side reactions and its superior solubility profile in lipophilic domains of ATP-binding pockets.[1]

Part 1: Structural & Physicochemical Analysis[1][2][3]

The introduction of the ethyl group at the

11
Table 1: Comparative Physicochemical Profile[1]
Feature3-Chloro-N-ethylpyrazin-2-amine 3-Chloropyrazin-2-amine (Primary)2,3-Dichloropyrazine (Precursor)
Molecular Weight 157.60 g/mol 129.55 g/mol 148.98 g/mol
LogP (Lipophilicity) ~0.79~0.25~1.40
H-Bond Donors 1 (Secondary Amine)2 (Primary Amine)0
pKa (Conjugate Acid) ~2.8 (Weakly basic)~2.5N/A

Reactivity
Moderate (Steric hindrance)HighVery High (Electrophile)
Bis-Coupling Risk Low (Sterically controlled)High (Requires protecting groups)N/A

Key Insight: The increased LogP of the N-ethyl variant improves cell permeability in early-stage lead compounds compared to the primary amine, while the secondary amine structure prevents the formation of "over-reacted" tertiary amine byproducts during Buchwald-Hartwig couplings.[1]

Part 2: Synthetic Utility & Reactivity Profile[1]

Regioselective Nucleophilic Aromatic Substitution ( )

The pyrazine ring is electron-deficient, facilitating

11
  • Mechanism: The lone pair on the exocyclic nitrogen donates electron density into the ring, raising the LUMO energy.

  • Consequence: Subsequent substitution at the C3-chlorine requires more forcing conditions (higher heat or transition metal catalysis) than the initial formation of the intermediate.[1] This reactivity gap is advantageous, allowing chemists to isolate the intermediate in high purity without "runaway" double substitutions.[1]

Transition Metal Cross-Coupling

In Suzuki-Miyaura or Buchwald-Hartwig couplings, the N-ethyl group acts as a directing group.[1]

  • Chelation: The ethylamino nitrogen can weakly coordinate with Pd catalysts, potentially stabilizing the oxidative addition complex at the adjacent C3-Cl bond.[1]

  • Steric Shielding: The ethyl tail blocks the approach of bulky ligands, necessitating the use of specific phosphine ligands (e.g., XPhos, BrettPhos) for efficient coupling at the C3 position.

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Chloro-N-ethylpyrazin-2-amine

Objective: Selective mono-amination of 2,3-dichloropyrazine.[1]

Reagents:

  • 2,3-Dichloropyrazine (1.0 equiv)[1][2]

  • Ethylamine (2.0 M in THF, 1.1 equiv)[1]

  • Triethylamine (

    
    , 1.2 equiv)[1]
    
  • Solvent: Anhydrous THF (0.5 M concentration)

Workflow:

  • Setup: Charge a dried 3-neck round-bottom flask with 2,3-dichloropyrazine and anhydrous THF under

    
     atmosphere. Cool to 0°C.[1]
    
  • Addition: Add

    
     followed by the dropwise addition of Ethylamine solution over 30 minutes. Note: Exothermic reaction.[1]
    
  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1] Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    ).
  • Workup: Quench with water. Extract with EtOAc (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    , and concentrate.[1]
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (0-20% EtOAc in Hexane).[1]

Validation Criteria:

  • Yield: >85%

  • Purity: >98% (HPLC)

  • Identity:

    
     NMR (DMSO-
    
    
    ) should show a triplet (~1.2 ppm, 3H), quintet/multiplet (~3.4 ppm, 2H), and two doublets for pyrazine protons.[1]
Protocol B: Utilization in Suzuki Coupling (C3-Arylation)

Objective: Coupling the intermediate with a phenylboronic acid.

Reagents:

  • 3-Chloro-N-ethylpyrazin-2-amine (1.0 equiv)[1]

  • Phenylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane[1]

Workflow:

  • Degassing: Combine intermediate, boronic acid, and base in dioxane/water.[1] Sparge with Argon for 15 mins.

  • Catalysis: Add Pd catalyst. Seal the vessel.

  • Heating: Heat to 90°C for 12 hours.

  • Workup: Filter through Celite. Dilute with water, extract with DCM.[1]

  • Purification: Column chromatography.[1]

Part 4: Visualization & Logic Flow[1]

Diagram 1: Synthesis & Selectivity Pathway

This diagram illustrates the transformation from the precursor to the final kinase inhibitor scaffold, highlighting the critical "Selectivity Gate" provided by the ethyl group.

Gcluster_0Selectivity Mechanismstart2,3-Dichloropyrazine(Precursor)inter3-Chloro-N-ethylpyrazin-2-amine(TARGET INTERMEDIATE)start->interSNAr (Fast)Mono-substitutionside_prodBis-ethylamino byproduct(Impurity)start->side_prodOver-reaction(If Temp > 60°C)reagentEthylamine(THF, 0°C)reagent->interfinalPyrazine Kinase Inhibitor(Drug Scaffold)inter->finalSuzuki Coupling(Pd-Cat, Boronic Acid)mechN-Ethyl group deactivates ringpreventing 2nd SNArinter->mech

Caption: Reaction pathway showing the selective mono-amination and subsequent activation for drug scaffold synthesis.

Diagram 2: Decision Matrix (Intermediate Selection)

A logical guide for researchers to choose between the N-ethyl intermediate and the primary amine.[1]

DecisionTreerootSelect Pyrazine Intermediateq1Is steric bulk requiredat the amine position?root->q1choice_ethylUse 3-Chloro-N-ethylpyrazin-2-amineq1->choice_ethylYes (Selectivity needed)choice_primaryUse 3-Chloropyrazin-2-amineq1->choice_primaryNo (Max reactivity needed)reason_ethylBenefits:1. Prevents bis-arylation2. Higher Lipophilicity (LogP)3. Better solubility in organic solventschoice_ethyl->reason_ethylreason_primaryBenefits:1. Less steric hindrance2. H-bond donor capacity (2H)3. Lower molecular weightchoice_primary->reason_primary

Caption: Decision tree for selecting the optimal aminopyrazine intermediate based on synthetic requirements.

Part 5: Strategic Recommendations

  • Solubility Optimization: If your final drug candidate suffers from poor membrane permeability, switching from a primary amine linker to the N-ethyl intermediate can increase LogP by approximately 0.5 units, often moving a compound into the optimal Lipinski zone.[1]

  • Process Safety: For large-scale synthesis (>100g), the N-ethyl intermediate is safer to handle than the primary amine analog, which can form unstable diazonium salts if exposed to nitrosating agents during workup.[1]

  • Impurity Control: Use the N-ethyl intermediate when the subsequent step involves a Buchwald-Hartwig coupling. The secondary amine prevents the formation of "double-coupled" impurities that are difficult to remove from the primary amine pathway.[1]

References

  • Synthesis of Pyrazine Derivatives: Title: "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation" Source: MDPI (Molecules), 2017.[1] URL:[Link][1]

  • Kinase Inhibitor Applications: Title: "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023)" Source: Expert Opinion on Therapeutic Patents, 2024.[1] URL:[Link]

  • Physical Properties & Safety: Title: "3-Chloro-N-ethylpyrazin-2-amine Compound Summary" Source: PubChem (National Library of Medicine).[1] URL:[Link][1]

  • General Reactivity of Chloropyrazines: Title: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Source: Chemical Science, 2013 (via ResearchGate).[1] URL:[Link]

Advanced Cytotoxicity Profiling: Pyrazine-Based Scaffolds vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazine (1,4-diazine) scaffolds have evolved from simple flavoring agents and anti-tubercular drugs (e.g., Pyrazinamide) into potent pharmacophores for oncology. Unlike traditional alkylating agents, modern pyrazine derivatives—specifically fused quinoxalines and Ruthenium(II)-arene-pyrazine complexes —exhibit distinct cytotoxicity profiles characterized by high selectivity indices (SI).

This guide objectively compares the cytotoxic performance of three distinct pyrazine classes against the clinical standard, Cisplatin . It synthesizes experimental data to demonstrate that while simple pyrazines (e.g., Tetramethylpyrazine) offer safety, metal-coordinated and fused pyrazines are required to overcome multidrug resistance (MDR).

Comparative Efficacy Analysis

The following data aggregates IC50 values (µM) from recent comparative studies. The critical metric here is not just potency, but the Selectivity Index (SI) , defined as


. An SI > 2.0 indicates selective toxicity.
Table 1: Cytotoxicity Profile (IC50 in µM)

Lower IC50 = Higher Potency. Data represents mean values from standardized MTT/SRB assays.

Compound ClassRepresentative AgentTarget: A549 (Lung)Target: MCF-7 (Breast)Target: HUVEC (Normal)Selectivity Index (SI)Primary Mechanism
Clinical Standard Cisplatin 3.85 ± 0.63 5.20 ± 0.45 4.41 ± 0.50 ~1.1 (Low) DNA Crosslinking
Class A: Simple Tetramethylpyrazine (TMP)>10085.4>200>2.3G0/G1 Arrest
Class B: Fused Pyrazolopyrazine (Cmpd 9)3.45 ± 0.592.10 ± 0.2016.69 ± 0.124.8 (High) Tubulin Inhibition
Class C: Metal Ru(II)-arene-pyrazine5.10 ± 0.800.91 ± 0.02 >100>100 (Exc) ROS / Mito-Dysfunction

Analytic Insight:

  • Cisplatin shows poor selectivity (SI ~1.1), explaining its severe nephrotoxic side effects.

  • Class C (Ruthenium-Pyrazine) demonstrates a "Trojan Horse" effect. The lipophilic pyrazine ligand facilitates passive diffusion, while the Ruthenium center generates Reactive Oxygen Species (ROS) specifically in the mitochondrial environment of cancer cells, sparing normal HUVEC cells.

  • Class B (Fused systems) rivals Cisplatin in potency but with significantly reduced cytotoxicity toward normal murine heart myoblasts (H9c2), addressing the cardiotoxicity often seen with Doxorubicin.

Mechanism of Action (MOA) Landscapes

Understanding how these compounds induce cytotoxicity is vital for assay design. Unlike Cisplatin, which primarily targets nuclear DNA, pyrazine derivatives often target the cytoplasm and mitochondria.

Figure 1: Pyrazine-Induced Apoptotic Signaling Pathway

This diagram illustrates the dual-pathway activation common in Class B and C pyrazines.

PyrazineMOA Compound Pyrazine Derivative (Class B/C) Entry Cellular Uptake (Lipophilic Diffusion) Compound->Entry Mito Mitochondria (ΔΨm Depolarization) Entry->Mito Ru-Complexes Tubulin Microtubule Destabilization Entry->Tubulin Fused Rings ROS ROS Accumulation (Oxidative Stress) Mito->ROS Apoptosis Apoptosis (G0/G1 or S Arrest) Tubulin->Apoptosis Mitotic Catastrophe Bax Bax/Bcl-2 Ratio Increase ROS->Bax CytoC Cytochrome c Release Bax->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Pathway illustrating mitochondrial depolarization (Class C) and microtubule inhibition (Class B) leading to caspase-dependent apoptosis.[1]

Experimental Validation Protocols

To replicate the data above, you must employ a Self-Validating System . This means every assay includes internal checkpoints to verify cell health and reagent stability.

Protocol A: High-Fidelity Cytotoxicity Screen (MTT/SRB)

Rationale: We prefer SRB (Sulforhodamine B) over MTT for pyrazines because some pyrazine-metal complexes can reduce MTT tetrazolium salts non-enzymatically, yielding false negatives.

Reagents:

  • Cell Lines: A549 (Tumor), HUVEC (Normal Control).

  • Positive Control: Cisplatin (dissolved in 0.9% NaCl).

  • Vehicle Control: DMSO (Final concentration < 0.1%).

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates.

    • Validation Check: Allow 24h attachment. Inspect morphology. If >5% rounded cells, discard plate.

  • Treatment: Add Pyrazine compounds (0.1 – 100 µM) in serial dilutions (logarithmic scale).

    • Critical Step: Ensure DMSO concentration is constant across all wells (normalization).

  • Incubation: 48h at 37°C, 5% CO2.

  • Fixation (SRB): Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid (4x). Solubilize dye with 10 mM Tris base.

  • Read: Absorbance at 510 nm.

Protocol B: Selectivity Index (SI) Calculation


  • Interpretation:

    • SI < 1: Toxic (Do not proceed).

    • SI 1–2: Moderate (Requires optimization).

    • SI > 3: Excellent (Lead candidate).

Structure-Activity Relationship (SAR) Guide

For researchers designing new derivatives, the following SAR rules have been established based on the comparative data:

Figure 2: SAR Optimization Workflow

How to move from a scaffold to a lead candidate.

SAR_Workflow Scaffold Pyrazine Core Mod1 C2/C3 Substitution (Electron Withdrawing) Scaffold->Mod1 Mod2 Ring Fusion (Quinoxaline) Scaffold->Mod2 Mod3 Metal Complexation (Ru/Os Arene) Scaffold->Mod3 Outcome1 Increased Potency (IC50 < 5µM) Mod1->Outcome1 Halogens (Cl, Br) Outcome2 DNA Intercalation Capacity Mod2->Outcome2 Planarity Outcome3 MDR Reversal (P-gp Evasion) Mod3->Outcome3 Lipophilicity

Caption: SAR decision tree. Metal complexation is the most effective strategy for overcoming Multi-Drug Resistance (MDR).

Key SAR Findings:

  • Halogenation: Adding electron-withdrawing groups (Cl, Br) at positions 2 and 3 of the pyrazine ring significantly enhances cytotoxicity (IC50 drops from >50 µM to <5 µM) by increasing lipophilicity and cellular uptake [1].

  • Metal Coordination: Coordinating the pyrazine nitrogen to a Ruthenium(II)-arene center creates a complex that is active against Cisplatin-resistant cell lines (e.g., SKOV3). The geometry (cis vs. trans) dictates the DNA binding mode [2].

  • Ring Fusion: Fusing a benzene ring to form Quinoxaline increases planarity, allowing the molecule to act as a DNA intercalator, similar to Doxorubicin but with different specificity [3].

References

  • Fang, K., et al. (2018).[2] "Design, Synthesis, and Cytotoxic Analysis of Novel Hederagenin–Pyrazine Derivatives." International Journal of Molecular Sciences.

  • Liu, T., et al. (2023).[1] "Cytotoxic cis-ruthenium(III) bis(amidine) complexes." Dalton Transactions.[1]

  • Deng, X., et al. (2021).[3][4] "Tetramethylpyrazine inhibits proliferation of colon cancer cells in vitro."[4][5][6] World Journal of Clinical Cases.

  • Hildebrandt, J., et al. (2023).[7] "Highly Cytotoxic Osmium(II) Compounds and Their Ruthenium(II) Analogues Targeting Ovarian Carcinoma Cell Lines." MDPI.

  • Review. (2024). "Advancements in Pyrazine Derivatives as Anticancer Agents." Bentham Science.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-chloro-N-ethylpyrazin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

3-chloro-N-ethylpyrazin-2-amine is a halogenated heterocyclic intermediate commonly used as a scaffold in kinase inhibitor development and pharmaceutical synthesis. Unlike commodity chemicals with established toxicological profiles (e.g., Acetone), this compound falls into the category of "Potent Research Intermediate."

The Safety Paradox: While specific toxicological data (LD50) for this exact CAS is often limited in public databases, its structural congeners (chloropyrazines and secondary amines) act as sensitizers and irritants. Therefore, safety protocols must be based on predictive toxicology rather than reactive data.

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Potential Sensitizer . All handling requires a "Zero-Skin-Contact" policy.

Hazard Identification & Structural Analysis

To understand the PPE requirements, we must analyze the molecule's functional groups:

Functional GroupAssociated Hazard (Predicted/Class-Based)Physiological Impact
Pyrazine Ring Nitrogen-rich heterocyclePotential respiratory irritant; often biologically active (kinase interaction).
C-3 Chlorine Halogen leaving groupIncreases lipophilicity (skin absorption) and reactivity (alkylation potential).
N-Ethylamine Secondary amineBasic functionality; potential for chemical burns or severe eye irritation (H318/H319).

Primary Risk Vectors:

  • Dermal Absorption: The ethyl group increases lipid solubility, facilitating transport across the stratum corneum.

  • Inhalation: Fine powders (if solid) or aerosols (in solution) can cause respiratory sensitization.

PPE Matrix: The "Self-Validating" Defense System

Do not rely on generic "lab safety" rules. Use this matrix tailored to the compound's permeation properties.

A. Hand Protection (Critical Control Point)

Standard latex gloves are permeable to halogenated amines and are strictly prohibited.

Operation PhaseRecommended Glove SystemRationale (Mechanism)
Dry Solid Handling (Weighing)Double Nitrile (Accelerator-Free) (Outer: 5 mil, Inner: 4 mil)Prevents contact with fine particulates. Accelerator-free reduces contact dermatitis risk from the glove itself.
Solution Preparation (Dissolving)Laminate Liner (Silver Shield®) + Nitrile Outer Chlorinated amines in organic solvents (DCM, DMSO) can permeate nitrile in <15 mins. Laminate provides >4hr breakthrough protection.
Incidental Contact (Vial transfer)High-Grade Nitrile (0.11 mm / 5 mil) Sufficient for splash protection only. Change immediately upon contamination.[1][2][3][4]
B. Eye & Face Protection[2][4][5][6][7][8]
  • Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating).

  • Why not Safety Glasses? The amine functionality poses a risk of corneal opacity if dust or concentrated solution bypasses the side-shields of standard glasses. Goggles provide a sealed environment.[4]

C. Respiratory Protection
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Spill/Emergency): Half-face respirator with Multi-Gas/Vapor (OV/AG) cartridges and P100 particulate filters .

Operational Workflow: Step-by-Step Protocol

This workflow integrates safety checks into the experimental process.

Phase 1: Pre-Start Verification
  • Glove Check: Inflate nitrile gloves slightly to check for pinholes before donning.

  • Static Control: If the substance is a dry powder, use an anti-static gun or ionizer bar inside the weigh station. Pyrazine powders are often static-prone, leading to "jumping" and surface contamination.

Phase 2: Active Handling (Weighing & Solubilization)
  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Handles the chemical vial and spatula.

    • Right Hand (Clean): Touches the balance door, pen, and notebook.

    • Logic: Prevents cross-contamination of "clean" lab surfaces.

  • Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vessel.

    • Caution: Amines can be exothermic upon solvation.

Phase 3: Decontamination & Waste
  • Primary Decon: Wipe all tools (spatulas) with a paper towel soaked in 1M HCl (to protonate the amine, rendering it non-volatile salt) before removing them from the hood.

  • Disposal: Segregate into Halogenated Organic Waste . Do not mix with oxidizing acids (Nitric) to prevent N-oxide formation or violent reactions.

Visualizations

Figure 1: PPE Decision Logic Tree

Caption: Logical flow for selecting hand protection based on the state of matter and solvent presence.

PPE_Decision_Tree Start Handling 3-chloro-N-ethylpyrazin-2-amine State Select State of Matter Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidPPE Standard PPE: Double Nitrile Gloves Splash Goggles Fume Hood Solid->SolidPPE Dust Risk SolventCheck Is Organic Solvent Present? Liquid->SolventCheck SolventYes High Permeation Risk SolventCheck->SolventYes Yes (DCM, DMSO, MeOH) SolventNo Pure Liquid (Neat) SolventCheck->SolventNo No ComplexPPE Advanced PPE: Silver Shield® Laminate Liner + Nitrile Outer Glove SolventYes->ComplexPPE NeatPPE Enhanced PPE: Thick Nitrile (>6 mil) or Double Nitrile SolventNo->NeatPPE

Figure 2: Safe Handling Workflow

Caption: Operational sequence ensuring containment from storage to disposal.

Handling_Workflow Storage 1. Storage (Cool, Dry, Inert Gas) Prep 2. Prep (Don PPE, Check Hood) Storage->Prep Weigh 3. Weighing (Static Control, Anti-Vibration) Prep->Weigh React 4. Reaction/Use (Closed Vessel) Weigh->React Decon 5. Decon Tools (1M HCl Wipe) React->Decon Waste 6. Disposal (Halogenated Waste) Decon->Waste

Emergency Response

ScenarioImmediate Action
Eye Contact Flush immediately at eyewash station for 15 minutes . Note: Hold eyelids open; amines adhere to proteins.
Skin Contact Remove contaminated gloves/clothing. Wash skin with mild soap and water .[5] Do not use alcohol (enhances absorption).
Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into hazardous waste.[6]
Spill (Liquid) Absorb with vermiculite or spill pads. Do not use sawdust (reaction risk).

References

  • PubChem. (n.d.). 3-chloro-N-ethylpyrazin-2-amine (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Resistance Selection Chart for Protective Gloves. United States Department of Labor. Retrieved January 29, 2026, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 29, 2026, from [Link]

  • ECHA. (n.d.). Information on Chemicals - Pyrazine Derivatives.[7][8] European Chemicals Agency. Retrieved January 29, 2026, from [Link]

Sources

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